Cinnamaldehyde (CA), with the molecular formula C9H8O and a molecular weight of 132.16 g/mol, is the primary bioactive constituent isolated from various Cinnamomum species, including C. cassia, C. zeylanicum, and C. burmannii [1] [2]. This α,β-unsaturated aromatic aldehyde constitutes approximately 65-98% of cinnamon bark essential oil, depending on the specific plant species and extraction methods [2]. The compound exists as a yellowish viscous liquid with a characteristic pleasant odor and boiling point of 248°C [2]. Its chemical structure features two key electrophilic reactive sites: the β-carbon of the conjugated double bond (functioning as a Michael acceptor) and the carbonyl carbon of the aldehyde group, which are crucial for its biological activities through interactions with cellular nucleophiles [2].
Beyond natural extraction, this compound can be produced through chemical synthesis via condensation of benzaldehyde and acetaldehyde, as well as through biotechnological approaches using microbial fermentation systems, providing scalable and sustainable production alternatives [1] [2]. This compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration and holds status 'A' ("may be used in foodstuffs") from the Council of Europe [2]. Its favorable physicochemical properties, including a molecular surface area of 194.04 ų, polar surface area of 17.07 Ų, and calculated partition coefficient (log P) of 1.98, comply with the Lipinski rule of five parameters for drug-likeness, suggesting good potential for oral bioavailability [2].
This compound exhibits broad anti-inflammatory activity through modulation of multiple signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being particularly significant. Research demonstrates that this compound effectively inhibits NF-κB activation induced by various inflammatory stimuli, including Helicobacter pylori infection [1]. In studies using AGS/MKN-45 gastric epithelial cells co-cultured with H. pylori, non-cytotoxic concentrations of this compound significantly suppressed the secretion and expression of the potent neutrophil chemokine interleukin-8 (IL-8) without exerting direct bactericidal effects [1]. This anti-inflammatory activity was mediated through inhibition of IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression [1].
Beyond NF-κB pathway modulation, this compound also impacts the JAK2/STAT3/SOCS3 signaling cascade in inflammatory bowel disease models. In rats with 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced ulcerative colitis, this compound treatment significantly alleviated inflammatory injury by reducing expression of IL-6, TNF-α, and NF-κB while decreasing levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) [1]. Concurrently, it enhanced expression of the suppressor of cytokine signaling 3 (SOCS3) inhibitory protein, indicating its multi-targeted approach to inflammation control [1]. Additional investigations in fish models (Hexagrammos otakii) have revealed that this compound's anti-inflammatory effects involve modulation of the C5/C5aR1/IL-6 and TLR4/NF-κB/PTGS2 pathways, further expanding our understanding of its mechanistic repertoire [3].
In vitro model of H. pylori-induced gastritis:
In vivo model of ulcerative colitis:
Table 1: Anti-inflammatory Effects of this compound in Experimental Models
| Disease Model | Targets/Pathways | Experimental System | Key Effects |
|---|---|---|---|
| H. pylori-induced gastritis | NF-κB, IL-8 | AGS/MKN-45 cells co-cultured with H. pylori | Inhibited NF-κB activation and IL-8 expression [1] |
| Ulcerative colitis | JAK2/STAT3/SOCS3, TNF-α, IL-6, NF-κB | TNBS-induced colitis in rats | Reduced inflammation, modulated JAK2/STAT3/SOCS3 pathway [1] |
| Intestinal inflammation | C5/C5aR1/IL-6, TLR4/NF-κB/PTGS2 | Hexagrammos otakii (fish) model | Reduced inflammation via complement and TLR pathways [3] |
| Periodontitis | Inflammatory cytokines | In vitro and in vivo models | Suppressed inflammation (exact mechanisms under investigation) [1] |
Figure 1: this compound modulation of NF-κB and JAK-STAT inflammatory signaling pathways. Solid arrows indicate activation; blocked arrows indicate inhibition.
This compound demonstrates significant anticancer potential through the induction of apoptosis in various cancer models, with particularly promising results in glioma treatment research. In studies evaluating its effects on both high-grade glioblastoma multiforme (GBM) and low-grade glioma (LGG) cells, this compound treatment resulted in dose-dependent cytotoxicity and induction of programmed cell death [4]. Research using U251 GBM cells (bearing p53 mutation) and H4 LGG cells revealed that this compound exposure at the IC50 concentration of 80μM for 72 hours significantly elevated intracellular reactive oxygen species (ROS) levels in both cell lines, creating oxidative stress conditions conducive to apoptosis initiation [4].
Mechanistic investigations demonstrated that this compound treatment profoundly affects key regulators of apoptosis, particularly impacting Bcl-2 protein levels, a critical anti-apoptotic molecule [4]. Flow cytometric analyses showed that this compound treatment increased the population of cells with inactivated Bcl-2 while decreasing activated Bcl-2, shifting the cellular balance toward apoptosis [4]. Additionally, this compound activated the extrinsic programmed cell death pathway, evidenced by increased multicaspase activity [4]. These pro-apoptotic effects were observed in both U251 (p53 mutated) and H4 cells, suggesting that this compound's anticancer activity functions independently of p53 status, which is particularly valuable given the frequency of p53 mutations in human cancers [4].
In vitro glioma cell studies:
Table 2: Anticancer Effects of this compound in Experimental Models
| Cancer Type | Model System | Molecular Targets | Observed Effects |
|---|---|---|---|
| Glioblastoma (GBM) | U251 cells (p53 mutated) | ROS, Bcl-2, Caspases | Increased ROS, Bcl-2 inactivation, caspase activation [4] |
| Low-grade Glioma (LGG) | H4 cells | ROS, Bcl-2, Caspases | Increased ROS, Bcl-2 inactivation, caspase activation [4] |
| Metastatic Melanoma | A375 human metastatic melanoma cells | NF-κB, IL-8, HO-1, Srxn-1, TrxR-1, CDKN1A | Inhibited proliferation, G1 cell cycle arrest [2] |
| Various Cancers | Multiple in vitro and in vivo models | PPARs, AMPK, PI3K/IRS-1, RBP4-GLUT4, ERK/JNK/p38MAPK | Multiple signaling pathway modulation [5] |
Figure 2: this compound-induced apoptotic pathways in cancer cells. Multiple interconnected mechanisms converge to execute programmed cell death.
This compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, fungi, and other pathogens. Research demonstrates its effectiveness against foodborne pathogens including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Salmonella typhimurium, with minimum inhibitory concentration (MIC) values ranging from 0.160 to 0.630 mg/mL [2]. The antimicrobial mechanism primarily involves disruption of bacterial cell membranes, interference with cellular metabolism, and inhibition of energy production [3]. Additionally, this compound has shown anti-biofilm activity and can potentiate the effects of conventional antibiotics, suggesting potential for combination therapies [1].
Beyond direct antimicrobial activity, this compound significantly accelerates wound healing through pro-angiogenic mechanisms. In human umbilical vein endothelial cells (HUVECs), this compound stimulated proliferation, migration, and tube formation—all critical processes in angiogenesis [6]. These effects were mediated through activation of the PI3K/AKT and MAPK signaling pathways and increased secretion of vascular endothelial growth factor (VEGF) [6]. In vivo studies using a cutaneous wound model demonstrated that this compound treatment attenuated wound sizes and elevated both VEGF protein levels and CD31-positive vascular density at wound margins, confirming its pro-angiogenic efficacy [6]. This wound-healing capability, combined with inherent antimicrobial properties, positions this compound as a promising candidate for developing treatments for chronic wounds, particularly in diabetic patients.
This compound demonstrates significant hypoglycemic and hypolipidemic effects in various animal models of diabetes and obesity [5]. In high-fat diet-fed C57 mice, this compound administration reduced visceral fat accumulation and stimulated browning of white adipose tissue, as evidenced by upregulation of the thermogenic marker UCP1 along with key transcriptional regulators PPAR-γ, PRDM16, and PGC-1α [5]. These metabolic benefits appear mediated through multiple mechanisms, including enhancement of glucose uptake and improvement of insulin sensitivity in adipose and skeletal muscle tissues, restoration of pancreatic islets function, and modulation of gastric emptying rates [5].
At the molecular level, this compound exerts these metabolic effects through action on multiple signaling pathways, including PPARs, AMPK, PI3K/IRS-1, RBP4-GLUT4, ERK/JNK/p38MAPK, TRPA1-ghrelin, and Nrf2 pathways [5]. Additionally, this compound has been shown to regulate the activities of protein tyrosine phosphatase 1B (PTP1B) and α-amylase, further contributing to its anti-diabetic properties [5]. A clinical trial investigating the metabolic effects of a single dose of this compound (70mg/200ml) demonstrated a significant increase in energy expenditure of 3.6 kcal over 90 minutes and enhanced post-prandial fat oxidation compared to placebo, providing human validation of its metabolic benefits [5].
Table 3: Additional Pharmacological Effects of this compound
| Pharmacological Activity | Molecular Targets/Mechanisms | Experimental Evidence |
|---|---|---|
| Antimicrobial Effects | Bacterial cell membrane disruption, metabolism interference | MIC values: 0.160-0.630 mg/mL against various bacteria [2] [3] |
| Wound Healing | PI3K/AKT, MAPK pathways, VEGF secretion | Enhanced angiogenesis in HUVECs and mouse models [6] |
| Antidiabetic Effects | PPARs, AMPK, PI3K/IRS-1, glucose uptake | Improved glucose homeostasis in diabetic animals [5] |
| Anti-obesity Effects | UCP1, PRDM16, PGC-1α, PPAR-γ | White adipose tissue browning, increased energy expenditure [5] |
| Neuroprotective Effects | Nrf2 antioxidant defense, anti-inflammatory | Reduced Aβ42 accumulation in neuroinflammation models [5] |
This compound undergoes rapid metabolism in the body, primarily transforming into cinnamyl alcohol, cinnamic acid, and methyl cinnamate [5]. The compound's moderate hydrophobicity (log P = 1.98) supports reasonable membrane permeability, while its molecular weight of 132.16 g/mol and polar surface area of 17.07 Ų suggest favorable absorption characteristics according to Lipinski's rule of five [2]. However, its electrophilic nature and reactivity with thiol groups may influence its distribution and metabolic fate, potentially contributing to both its biological activities and toxicity concerns. Current understanding of this compound's pharmacokinetic profile remains incomplete, and further detailed ADME studies are needed to fully elucidate its bioavailability, tissue distribution, and elimination pathways in humans.
While this compound is generally recognized as safe (GRAS) for consumption as a food flavoring agent, toxicological concerns emerge at higher therapeutic doses. Several studies have indicated potential genotoxicity and hepatotoxicity at elevated concentrations, though the compound does not appear to exhibit carcinogenic effects [2]. The highest exposure level recognized as safe is approximately 4100 ppm [2]. Importantly, different cinnamon species contain varying levels of coumarin, a known hepatotoxin, though this compound itself typically contains only trace amounts of this compound, particularly when sourced from C. osmophloeum species [2]. Researchers should carefully consider dose-dependent toxicity when designing preclinical and clinical studies, with particular attention to liver function and potential allergic reactions, especially when developing pharmaceutical formulations intended for long-term use.
Despite extensive pharmacological investigations, several critical research gaps remain. First, most mechanism studies have been conducted in vitro or in animal models, and translation to human pathophysiology requires well-designed clinical trials. Second, the relationship between this compound's electrophilic properties and its biological effects needs further elaboration, particularly regarding potential off-target effects. Third, optimal delivery systems to enhance bioavailability while minimizing toxicity warrant investigation, with emerging approaches including nanoencapsulation and biomolecule conjugates showing promise [2]. Finally, the potential development of resistance to this compound's antimicrobial effects and its interactions with conventional pharmaceuticals require systematic evaluation. Future research should prioritize human clinical trials to validate preclinical findings, develop novel formulations to improve therapeutic indices, and explore combination therapies with existing treatments for synergistic effects across its various pharmacological applications.
Cinnamaldehyde exerts its effects by targeting multiple points within the NF-κB pathway and related signaling cascades, leading to reduced inflammation and oxidative stress. The table below summarizes its key mechanisms across different pathological models.
| Disease Model | Primary Target/Pathway | Key Molecular Effects | Downstream Consequences |
|---|---|---|---|
| Allergic Asthma [1] [2] | NF-κB signaling | ↓ NF-κB-p65 nuclear expression, ↓ IL-13, ↓ IgE | Reduced airway inflammation, mucus hypersecretion, and oxidative stress |
| Obesity-related IVD Degeneration [3] | Leptin Receptor & RhoA/NF-κB | ↓ Leptin receptor phosphorylation, ↓ RhoA activation, ↓ IKKα/β and IκBα phosphorylation | Suppression of MMP-1 expression; protection against extracellular matrix degradation |
| Depression (CUMS model) [4] | TLR4/NF-κB/NLRP3 | ↓ TLR4, ↓ p-p65, ↓ NLRP3, ASC, caspase-1 | Reduced pro-inflammatory cytokines (IL-1β, IL-18, TNF-α); antidepressant-like effect |
| Ulcerative Colitis [5] | JAK2/STAT3/SOCS3 | ↓ p-JAK2, ↓ p-STAT3, ↑ SOCS3 | Alleviation of inflammatory injury and oxidative stress |
| Gastritis (H. pylori) [5] | NF-κB signaling | Inhibition of IκB degradation, ↓ IL-8 secretion | Mitigation of gastric inflammation |
The efficacy of this compound is supported by concrete experimental data. The following table consolidates key quantitative findings from in vivo and in vitro studies.
| Experimental Context | This compound Treatment | Key Quantitative Results | Citation |
|---|---|---|---|
| OVA-induced Asthma (in vivo) | 20 mg/kg & 40 mg/kg, oral | ↓ Infiltrating inflammatory cells in BALF; ↓ MDA; ↑ GSH and Catalase; ↓ IgE and IL-13 [1] [2] | |
| Leptin-induced IVD Degeneration (in vitro) | 10 µM (non-cytotoxic) | ↓ Leptin-induced MMP-1 mRNA and protein expression; ↓ RhoA-GTP levels; inhibited NF-κB nuclear translocation [3] | |
| CUMS Depression Model (in vivo) | Not specified | ↓ Sucrose preference; ↑ immobility time; ↓ protein levels of TLR4, p-p65, NLRP3, ASC, caspase-1 in brain tissue [4] | |
| Breast Cancer (MDA-MB-231 cells) | IC₅₀ of ~15 µg/ml at 48h | Inhibited cell proliferation, migration, and invasion; induced apoptosis [6] |
To facilitate further research, here are the detailed methodologies for key experiments cited in this analysis.
OVA-Induced Murine Asthma Model [1] [2]
Mechanism of MMP-1 Inhibition in Human Cells (in vitro) [3]
The following diagrams, created using DOT language, illustrate the core experimental workflow and the primary molecular mechanism of this compound.
Diagram 1: In vivo workflow for evaluating this compound in an OVA-induced asthma model.
Diagram 2: this compound inhibits NF-κB pathway activation at multiple nodes, suppressing cytokine and MMP-1 production.
The body of evidence confirms that this compound is a potent multi-target inhibitor of the NF-κB pathway. Its ability to mitigate inflammation and oxidative stress across diverse disease models, coupled with its natural origin and reported safety profile, makes it a promising candidate for further drug development [1] [5] [2]. Future research should focus on:
The bioactivity of cinnamaldehyde is fundamentally linked to its structure, which features an aldehyde group conjugated to a benzene ring via an unsaturated carbon-carbon double bond. This configuration creates two primary electrophilic reactive sites: the β-carbon of the double bond (a Michael acceptor) and the carbonyl carbon of the aldehyde group [1].
These sites allow CA to react with nucleophilic residues on receptors and enzymes, leading to its diverse pharmacological effects. Quantitative Structure-Activity Relationship (QSAR) studies help quantify how specific molecular descriptors predict its biological activity.
The table below summarizes key molecular descriptors from an optimal QSAR model predicting the activity of this compound derivatives against the wood-decaying fungus Trametes versicolor [2].
| Descriptor ID | Chemical Significance | Correlation with Antifungal Activity |
|---|---|---|
| d1 | ESP-Min Net Atomic Charge for a H Atom | Electrostatic potential influences molecular interaction with biological targets [2]. |
| d2 | FNSA-3 (Fractional PNSA) | Relates to the distribution of partial negative charges on the molecular surface [2]. |
| d3 | ESP-RPCS (Relative Positive Charged SA) | Measures the positively charged molecular surface area, crucial for target binding [2]. |
| d4 | YZ Shadow/YZ Rectangle | A spatial descriptor representing the molecule's shadow in the YZ plane, related to molecular shape and size [2]. |
This compound exerts its effects by modulating several critical cellular signaling pathways. The diagram below illustrates two key pathways involved in its antioxidant and anti-hypertensive actions.
The mechanisms of this compound extend beyond the pathways above, with research highlighting several key areas:
Supporting data from various studies quantify this compound's effects in different models.
Table 2: Efficacy of this compound in Animal and Agricultural Models
| Application / Model | Key Findings / Dosage | Significance / Outcome |
|---|---|---|
| Meat Rabbit Growth Performance [8] | Dietary supplement at 150 mg/kg for 47 days. | Optimal dose: Improved final body weight, duodenal villi length (+11.73%), microbial diversity (+28.6%), reduced diarrhoea rate (-62%). |
| Wound Healing in a Cutaneous Model [9] | Accelerated wound closure. | Promoted angiogenesis; increased VEGF and CD31-positive vascular density at wound margins. Mechanism via PI3K/AKT and MAPK pathways. |
For researchers aiming to replicate key findings, here are summaries of standard methodologies from the literature.
1. Protocol for Cytoprotection and Antioxidant Assay in HUVECs [3]
2. Protocol for Cytotoxicity and Apoptosis Assay in Cancer Cells [7]
The structural insights, multi-target mechanisms, and supportive experimental data position this compound as a promising scaffold for drug development. Future work should focus on improving its pharmacokinetic properties and further validating its efficacy and safety in clinical settings.
Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has emerged as a molecule of significant scientific and commercial interest across pharmaceutical, nutraceutical, and biotechnology sectors. This comprehensive technical review synthesizes current research trends, molecular mechanisms, and commercial applications of CA, with particular emphasis on its diverse therapeutic potential and advancing analytical methodologies. The global CA market is projected to grow from USD 6,147.0 million in 2025 to USD 9,823.8 million by 2035, representing a compound annual growth rate (CAGR) of 4.8%. Recent research has elucidated CA's effects on critical cellular signaling pathways, including PKA/p38 MAPK-mediated thermogenesis, PI3K/AKT-driven angiogenesis, and apoptosis induction in glioma cells. This review provides detailed experimental protocols, comprehensive data analysis, and visualizations of molecular mechanisms to support ongoing research and development efforts. The convergence of traditional knowledge with modern scientific validation positions CA as a promising candidate for developing natural therapeutics targeting metabolic disorders, cancer, and chronic wounds, though challenges in bioavailability optimization and clinical translation remain active research frontiers.
The this compound market demonstrates stable growth patterns driven by increasing consumer preference for natural ingredients across multiple industries. The market metrics reveal a consistent expansion trajectory with particular strength in specific application segments and geographic regions [1].
Table 1: Global this compound Market Metrics 2025-2035
| Metric | Value |
|---|---|
| Market Size in 2025 | USD 6,147.0 Million |
| Projected Market Size in 2035 | USD 9,823.8 Million |
| CAGR (2025 to 2035) | 4.8% |
| Leading Application Segment (2025) | Flavoring Agent (48.2%) |
| Leading End-Use Industry (2025) | Personal Care (36.7%) |
The flavoring agent segment dominates application categories, capturing nearly half of the market share. This predominance is attributed to CA's sweet, spicy flavor profile and its status as a Generally Recognized as Safe (GRAS) substance by the FDA, making it suitable for use in chewing gum, candy, baked goods, beverages, and dental products [1]. The personal care industry leads end-use applications, leveraging CA's warm spicy aromatic profile and antimicrobial properties in perfumes, lotions, creams, shampoos, and deodorants [1].
Significant geographic variations exist in CA market dynamics, with the Asia-Pacific region emerging as the fastest-growing market due to rapidly expanding food processing, personal care, and pharmaceutical industries, combined with raw material availability from cinnamon and cassia [1].
Table 2: Regional Market Trends and Growth Projections
| Region | Market Characteristics | Projected CAGR (%) |
|---|---|---|
| North America | Growing food and beverage industry, high demand for natural flavoring agents, clean-label personal care trends | USA: 4.9% |
| Europe | Established perfume and pharmaceutical industries, regulatory-driven demand for sustainable ingredients | EU: 4.8%, UK: 4.7% |
| Asia-Pacific | Rapidly expanding end-use industries, raw material availability, increasing disposable income | China, India significant contributors |
| Japan | Traditional medicine, functional beverages, herbal skincare, high-purity botanical actives | 4.7% |
| South Korea | K-beauty trends, herbal cosmetics, functional food innovation | 4.9% |
Recent research has elucidated CA's promising anticancer properties through multiple mechanistic pathways. In glioma research, CA has demonstrated efficacy against both high-grade (GBM) and low-grade glioma cells, including p53-mutated cell lines that are often treatment-resistant [2].
The following diagram illustrates the multifaceted anticancer mechanisms of this compound:
CA demonstrates significant potential in managing metabolic disorders, with research elucidating its cell-autonomous effects on adipocyte function and insulin sensitivity:
The diagram below summarizes CA's metabolic effects:
CA demonstrates significant pro-angiogenic capabilities that accelerate wound healing through targeted effects on vascular endothelial cells:
Advancements in CA extraction and analysis focus on improving efficiency, purity, and sustainability:
Addressing CA's challenges of low water solubility (1.1 g/L at 20°C) and sensitivity to degradation has driven innovation in formulation technologies:
Objective: Evaluate CA-induced apoptosis in high-grade (U251) and low-grade (H4) human glioma cells [2].
Objective: Measure cell-autonomous thermogenic activation in primary adipocytes following CA treatment [4].
Objective: Evaluate pro-angiogenic effects of CA using human umbilical vein endothelial cells [6] [7].
Bibliometric analysis of CA research over the past three decades reveals several evolving focus areas [9]:
The CA research and development landscape presents several interconnected challenges and opportunities:
Table 3: Challenges and Opportunities in this compound R&D
| Challenges | Opportunities |
|---|---|
| Price volatility of raw materials (cinnamon bark oil) [1] | Burgeoning demand for natural, plant-based flavor and fragrance ingredients [1] |
| Regulatory compliance and allergen labeling requirements [1] | Growth in functional fragrance systems and sustainable product lines [1] |
| Dermal sensitization potential and toxicity at high doses [1] | Antimicrobial, antifungal, and insect-repellent applications [1] |
| Low water solubility and bioavailability limitations [3] | Nano-encapsulation and controlled-release delivery innovations [1] [3] |
| Need for clinical validation of therapeutic effects | Adjuvant therapy potential with conventional drugs via synergistic processes [3] |
Comparative analysis reveals significant evolution in the CA landscape between 2020-2024 and projected trends for 2025-2035 [1]:
This compound continues to demonstrate significant and diverse potential that extends far beyond its traditional role as a flavor and fragrance ingredient. The convergence of market trends favoring natural ingredients with advancing scientific understanding of its multifaceted biological activities positions CA as a promising compound for numerous applications. Research has elucidated its effects on critical cellular pathways involved in cancer, metabolic diseases, and wound healing, while formulation innovations address historical challenges with bioavailability and stability.
For researchers and drug development professionals, several key considerations emerge: First, the structural-activity relationships of CA provide opportunities for derivatization to enhance specific biological activities. Second, the cell-autonomous effects on adipocyte thermogenesis and insulin sensitization present compelling avenues for metabolic disease therapeutics. Third, the pro-angiogenic properties offer potential for wound healing applications, particularly in diabetic patients. Finally, ongoing advances in extraction methodologies and delivery systems continue to expand CA's practical applications across multiple industries.
Cinnamaldehyde (CMA), a predominant bioactive compound in cinnamon species (Cinnamomum cassia, C. zeylanicum, C. burmannii), is renowned for its anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Its chemical structure, featuring an α,β-unsaturated aldehyde group, confers significant reactivity and biological activity but also presents challenges such as volatility, thermal sensitivity, and low water solubility. Efficient extraction is therefore critical for maximizing yield, preserving bioactivity, and ensuring economic viability for pharmaceutical applications. This document provides a detailed comparison of modern extraction techniques, step-by-step protocols, and practical guidance for researchers and drug development professionals.
The choice of extraction method significantly impacts the yield, purity, and biological activity of this compound. The following table summarizes key performance metrics for various advanced extraction techniques, based on recent research.
Table 1: Performance Comparison of this compound Extraction Methods
| Extraction Method | Key Operational Parameters | This compound Yield/Recovery | Key Advantages | Limitations |
|---|
| Freeze-Pressure Regulated Extraction (FE) [1] | - Freeze-drying at -50°C for 10 h
This protocol is designed to maximize the extraction efficiency of this compound and other volatile oils while minimizing thermal degradation [1].
Materials:
Procedure:
This protocol uses Response Surface Methodology (RSM) to identify optimal parameters for high this compound yield [2].
Materials:
Procedure:
The following diagram outlines a logical workflow for selecting and optimizing an extraction method based on research objectives and constraints.
This compound's low water solubility and instability can limit its application. Formulating it into nanoemulsions can overcome these challenges [5].
Protocol: Cyclodextrin Glycosyltransferase (CGTase)-Catalyzed Starch and Tween 80 Co-stabilized Emulsion [5]
The efficacy of extracted this compound is validated through its diverse mechanisms of action in biological models:
Cinnamaldehyde (CCHO) is the principal bioactive constituent responsible for the characteristic aroma and therapeutic properties of cinnamon species, particularly Cinnamomum zeylanicum Blume (Ceylon cinnamon). This aromatic aldehyde demonstrates significant anti-osteoclastogenic activity by suppressing RANKL-induced osteoclastogenesis through NFATc1 downregulation, presenting potential therapeutic applications for osteoporosis, bone metastasis, and rheumatoid arthritis [1]. Recent research has identified 2-methoxythis compound as a particularly potent derivative, exhibiting remarkable inhibition rates of 95% at 2 μM concentration on bone resorption in resorption pit assays [1].
The analytical determination of this compound in plant materials and herbal formulations is essential for quality control of cinnamon-based products, which face challenges with species adulteration in global markets [2]. HPLC-DAD has emerged as a preferred methodology due to its precision, sensitivity, and versatility for simultaneous quantification of multiple bioactive compounds in complex plant matrices [2] [3].
The optimized HPLC-DAD method for this compound analysis employs the following specific conditions, validated according to ICH Q2(R1) guidelines [2]:
Table 1: HPLC-DAD Instrumental Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| HPLC System | Shimadzu LC-20AD |
| Detector | Diode Array Detector (DAD) |
| Column | Shim-pack C18 (250 × 4.6 mm, 5 μm) |
| Column Temperature | 30°C |
| Injection Volume | 10 μL |
| Mobile Phase | Gradient: Acetonitrile (A) and 0.1% Phosphate Buffer (B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Analysis Time | 30 minutes |
Table 2: Optimized Gradient Elution Profile
| Time (min) | Acetonitrile (%) | 0.1% Phosphate Buffer (%) |
|---|---|---|
| 0 | 5 | 95 |
| 2 | 5 | 95 |
| 16 | 100 | 0 |
| 26 | 100 | 0 |
| 27 | 5 | 95 |
| 30 | 5 | 95 |
Plant Material Collection and Authentication: Collect mature leaves or stem bark from Cinnamomum species. Authenticate botanically and store at -20°C until processing [2].
Traditional Methanolic Extraction:
Ultrasound-Assisted Extraction:
The method has been comprehensively validated with the following performance characteristics [2]:
Table 3: HPLC-DAD Method Validation Parameters for this compound
| Validation Parameter | Results |
|---|---|
| Linearity Range | 10-2000 ng/band |
| Correlation Coefficient (R²) | >0.999 |
| Limit of Detection (LOD) | 3.0 ng/band |
| Limit of Quantification (LOQ) | 10.0 ng/band |
| Precision (% RSD) | <3.0% |
| Recovery Rate | 99-102% |
| Robustness | Within acceptable limits |
Application of the validated HPLC-DAD method to various Cinnamomum species reveals significant variation in this compound content:
Table 4: this compound Content in Different Cinnamomum Species (mg/g)
| Cinnamomum Species | Traditional Methanolic Extract | Ultrasound-Assisted Extract | Essential Oil |
|---|---|---|---|
| C. zeylanicum | 96.36 | 111.57 | 191.20 |
| C. burmannii | 118.49 | 134.39 | 214.24 |
| C. cassia | 114.18 | 129.07 | 202.09 |
The data demonstrates that ultrasound-assisted extraction significantly enhances this compound yield compared to traditional extraction methods across all species, with essential oils containing the highest concentration of this bioactive compound [3].
The following diagram illustrates the molecular mechanism through which this compound exerts its anti-osteoclastogenic effects:
Diagram 1: Molecular Mechanism of this compound in Suppressing Osteoclastogenesis. The diagram illustrates how this compound primarily targets the c-fos/NFATc1 pathway rather than the NF-κB pathway during RANKL-induced osteoclastogenesis [1].
The complete analytical procedure from sample preparation to quantitative analysis is summarized below:
Diagram 2: Complete Workflow for HPLC-DAD Analysis of this compound. The procedure encompasses sample preparation, extraction optimization, chromatographic analysis, method validation, and quantitative determination [2] [3].
The HPLC-DAD method for this compound quantification has several important applications in pharmaceutical and herbal product development:
Common HPLC Issues and Solutions:
Method Adaptability: This HPLC-DAD method can be modified for UHPLC applications by reducing particle size to 1.9 μm and adjusting flow rates accordingly [4].
The detailed HPLC-DAD protocol presented herein provides researchers and pharmaceutical professionals with a validated, precise methodology for this compound quantification in Cinnamomum species and related herbal products. The method demonstrates excellent sensitivity, reproducibility, and robustness for quality control applications. The remarkable biological activity of this compound, particularly its potent inhibition of osteoclastogenesis, highlights the importance of reliable analytical methods for standardizing cinnamon-based therapeutic formulations.
Cinnamaldehyde is the principal bioactive compound responsible for cinnamon's distinctive aroma and numerous therapeutic properties, including antimicrobial, antidiabetic, and anti-inflammatory activities [1] [2]. Efficient extraction is crucial for pharmaceutical and nutraceutical applications. This note details optimized protocols for subcritical water extraction (SWE) and other modern techniques to obtain high-purity this compound from cinnamon.
Subcritical water extraction uses pressurized water below its critical point (374°C, 221 bar) to enhance the solubility and mass transfer of target compounds [3].
The workflow for this protocol is summarized in the following diagram:
Table 1: Optimized conditions for subcritical water extraction of cinnamon compounds [3].
| Target Compound | Temperature (°C) | Time (min) | Pressure (bar) | Predicted Content (mg/g) |
|---|---|---|---|---|
| Extraction Yield | 130 | 60 | 26.63 | - |
| This compound | 110 | 34.62 | 37 | 55.00 |
| Coumarin | 110 | 20 | 20 | 10.01 |
| Cinnamic Acid | 110 | 20 | 32 | 4.95 |
| Cinnamyl Alcohol | 110.9 | 20 | 20 | 4.92 |
Several other methods have been optimized for this compound extraction. The following table provides a direct comparison of their performance and conditions.
Table 2: Comparison of advanced extraction methods for this compound [4] [5].
| Extraction Method | Optimum Conditions | This compound Yield/Purity | Key Advantages |
|---|---|---|---|
| Electroosmotic Coupled Particle-Assisted Solvent Flotation (ECPASF) | Flow rate: 50 mL/min, Time: 30 min, pH: 5, (NH₄)₂SO₄: 30% (w/v), Voltage: 8 V/cm [4] | High purity extract | Lower energy consumption, avoids high temperatures, limits loss of bioactivity [4] |
| Microwave-Assisted Extraction (MAE) | 59% ethanol, 147.5 W power, 3.4 min [5] | 244.45 mg/100 mL [5] | Very fast, high efficiency, reduced solvent use [5] |
| Molecular Distillation | Following vacuum distillation at 1.333 kPa [6] | Purity: 99.5%, Yield: 85.63% [6] | Very high purity final product, effective purification [6] |
Understanding this compound's bioactivity and ensuring extract quality requires robust analysis. Its antimicrobial mechanism, for instance, involves multiple pathways as shown below:
A general workflow for extracting and analyzing this compound from raw plant material to identified compound is as follows:
The choice of extraction method involves trade-offs between yield, purity, processing time, and equipment cost. Subcritical water extraction is highly effective for obtaining a balanced profile of flavoring compounds, including this compound, without organic solvents [3]. For the highest purity required in pharmaceutical development, molecular distillation following an initial extraction step is recommended [6]. The newer ECPASF technique presents a promising, energy-efficient alternative that minimizes thermal degradation [4].
Researchers should select a method based on the desired compound profile, available infrastructure, and the specific application of the final extract.
This compound (CA), the primary bioactive component of cinnamon essential oil, exhibits broad-spectrum antimicrobial activity against various pathogenic microorganisms including Escherichia coli, Salmonella, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus, and Fusarium acnes. Despite its promising antimicrobial properties, this compound faces significant technical challenges that limit its practical applications, including high volatility (leading to rapid evaporation), poor water solubility (approximately 1 g/L at 20°C), susceptibility to oxidation (converting to cinnamic acid in air), and strong organoleptic properties that can affect product sensory characteristics when incorporated directly into formulations. These limitations present substantial obstacles for pharmaceutical, food preservation, and cosmetic applications where stability and controlled release are critical requirements.
Solid lipid nanoparticles (SLNs) have emerged as an advanced colloidal drug delivery system that effectively addresses these challenges. SLNs consist of nanoscale particles (typically 50-1000 nm) composed of solid lipids that remain solid at both room and body temperatures, stabilized by surfactants. The lipid matrix structure provides unique advantages for encapsulating volatile and sensitive compounds like this compound, including protection from degradation, controlled release properties, enhanced bioavailability, and reduced volatility. The encapsulation of this compound within SLNs significantly extends its effective duration of action while maintaining its antimicrobial efficacy, making SLN-CA systems particularly valuable for food preservation, pharmaceutical formulations, and antimicrobial coatings where sustained activity is desired.
Table 1: Core Components for SLN-CA Formulation
| Component Category | Specific Ingredients | Concentration Range | Functionality | Chemical Properties |
|---|---|---|---|---|
| Active Compound | This compound (95% purity) | 1-6 mL per 100 mL total formulation | Antimicrobial active compound | CAS: 104-55-2, natural aldehydic compound |
| Lipid Phase | Monostearin (MG) | 2 g total (variable ratio with Tween-80) | Solid lipid matrix provides encapsulation structure | CAS: 123-94-4, solid at room temperature |
| Tween-80 | 0.3-1.7 g (optimized ratio with monostearin) | Co-lipid enhancing encapsulation efficiency | CAS: 9005-65-6, non-ionic surfactant | |
| Aqueous Phase | Poloxamer 188 | 1.5 g per 100 mL ultrapure water | Primary surfactant providing steric stabilization | CAS: 9003-11-6, triblock copolymer |
| Soy lecithin | 1.5 g per 100 mL ultrapure water | Co-surfactant enhancing dispersion stability | Natural phospholipid mixture | |
| Solvent | Ultrapure water | 100 mL | Dispersion medium | Purified aqueous vehicle |
Table 2: Optimization Results for Critical Process Parameters
| Optimization Parameter | Tested Range | Optimal Value | Impact on SLN Characteristics |
|---|---|---|---|
| This compound Content | 1-6 mL | 1 mL | Higher concentrations increased particle size; 1 mL provided optimal encapsulation |
| Tween-80:Monostearin Ratio | 0:2 to 1.7:0.3 | 1:1 (balanced ratio) | Balanced ratio yielded minimal particle size and maximal stability |
| Homogenization Pressure | 5,000-25,000 psi | 20,000 psi | Higher pressures reduced particle size up to optimal point |
| Homogenization Cycles | 0-5 passes | 3 passes | Three cycles provided optimal size distribution without over-processing |
| Final Particle Size | N/A | 74 ± 5 nm | Optimal for stability and cellular uptake |
| Polydispersity Index (PDI) | N/A | 0.153 ± 0.032 | Indicates narrow, monodisperse size distribution |
| Zeta Potential | N/A | -44.36 ± 2.2 mV | High negative charge ensures excellent physical stability |
The formulation optimization process demonstrates that the critical quality attributes of SLN-CA (particle size, PDI, and zeta potential) are strongly influenced by both composition and processing parameters. The balanced surfactant system containing both ionic (soy lecithin) and non-ionic (Poloxamer 188, Tween-80) components creates an effective stabilization matrix that prevents nanoparticle aggregation through both electrostatic and steric mechanisms. The optimized homogenization parameters ensure efficient particle size reduction while maintaining the integrity of the this compound payload, with the high negative zeta potential providing strong electrostatic repulsion between particles to prevent aggregation during storage.
The following protocol describes the optimized method for preparing this compound-loaded solid lipid nanoparticles using ultra-high-pressure homogenization, based on established procedures with demonstrated reproducibility [1] [2].
Step 1: Aqueous Phase Preparation Begin by dissolving 1.5 g of Poloxamer 188 and 1.5 g of high-potency soy lecithin in 100 mL of ultrapure water. Utilize magnetic stirring at approximately 500 rpm while maintaining the temperature at 65°C using a thermostatically controlled water bath. Continue stirring until complete dissolution of surfactants is achieved, typically requiring 15-20 minutes, resulting in a clear, homogeneous solution.
Step 2: Lipid Phase Preparation Accurately weigh 2 g total of Tween-80 and monostearin in the optimized 1:1 ratio (1 g each) into a separate heat-resistant vessel. Melt the lipid mixture at 65°C on a magnetic stirrer with gentle heating until a uniform, clear melt is obtained. To this molten lipid phase, add 1 mL of this compound (95% purity) and mix thoroughly for 3-5 minutes to ensure complete incorporation of the active compound into the lipid matrix.
Step 3: Emulsion Formation Gradually add the aqueous phase to the lipid phase at a controlled rate of 6.6 mL per minute using a peristaltic pump or graduated pipette while maintaining continuous magnetic stirring at 65°C. This slow addition rate prevents rapid cooling and ensures proper formation of the primary emulsion. After complete addition, continue stirring for 15 minutes to stabilize the pre-emulsion before homogenization.
Step 4: High-Pressure Homogenization Process the pre-emulsion using an ultra-high-pressure homogenizer (e.g., Nano DeBEE) at the optimized pressure of 20,000 psi for 3 complete cycles. Maintain the emulsion temperature at 65°C throughout the homogenization process using a temperature control unit. Between cycles, briefly pause to ensure temperature maintenance but avoid prolonged standing to prevent phase separation.
Step 5: Nanoparticle Formation Immediately transfer the homogenized emulsion to a refrigeration unit and chill at 4°C for 1 hour to facilitate lipid solidification and nanoparticle formation. The rapid cooling promotes the transformation of the liquid lipid droplets into solid nanoparticles with this compound encapsulated within the lipid matrix.
Step 6: Storage Store the final SLN-CA suspension in amber glass containers at 4°C to protect from light degradation and maintain physical stability. Under these conditions, the formulation maintains its characteristics for up to 30 days without significant changes in particle size or encapsulation efficiency.
Comprehensive characterization of SLN-CA is essential for quality control and ensuring reproducible performance in subsequent applications.
Particle Size and Polydispersity Index Determine the average particle diameter and size distribution using dynamic light scattering (DLS) with a particle size analyzer (e.g., LS Particle Size Analyzer). Dilute the SLN-CA suspension appropriately with purified water to achieve the instrument's optimal detection range. Measure in triplicate at 25°C with a scattering angle of 90°. The polydispersity index (PDI) provides a quantitative measure of the width of the particle size distribution, with values below 0.3 indicating a sufficiently monodisperse system for most applications.
Zeta Potential Measurement Assess the surface charge of the SLN-CA particles using electrophoretic light scattering with a zeta potential analyzer. Dilute samples with 1 mM KCl solution to maintain constant ionic strength. Perform measurements in triplicate at 25°C with a scattering angle of 90°. The magnitude of the zeta potential indicates the electrostatic stabilization of the nanoparticles, with values exceeding ±30 mV typically indicating excellent physical stability due to strong interparticle repulsion forces.
UV Spectrophotometric Method Quantify this compound encapsulation efficiency using an ultrafiltration centrifugation technique. Place 1.5 mL of SLN-CA suspension in a 3 mL ultrafiltration tube (molecular weight cutoff: 10-30 kDa) and centrifuge at 6000 rpm for 20 minutes. The free (unencapsulated) this compound passes through the membrane, while the SLN-CA particles are retained in the upper chamber. Dilute both the filtrate (free CA) and the original SLN-CA suspension appropriately with absolute ethanol. Measure the absorbance at 285 nm against an ethanol blank using a UV spectrophotometer. Calculate the this compound concentration using the standard curve equation: C = (A - 0.0154)/391.82, R² = 0.9993.
Encapsulation Efficiency Calculation Determine the encapsulation efficiency (EE) using the formula:
where C_free is the concentration of free this compound in the filtrate, V_free is the volume of the filtrate, C_total is the total this compound concentration in the original SLN-CA suspension, and V_total is the volume of the SLN-CA suspension used. Well-optimized SLN-CA formulations typically achieve encapsulation efficiencies of 70-90%.
Transmission Electron Microscopy Examine the morphology and internal structure of SLN-CA particles using negative staining transmission electron microscopy. Apply a small drop of appropriately diluted SLN-CA suspension to a carbon-coated copper grid and allow to adhere for 1 minute. Carefully remove excess liquid with filter paper. Apply a drop of 2% phosphotungstic acid solution (pH 7.0) for negative staining and incubate for 30 seconds. Remove excess stain and allow the grid to air-dry completely before visualization under the TEM at appropriate magnification. Well-formulated SLN-CA typically appears as spherical particles with smooth surfaces and minimal aggregation.
Differential Scanning Calorimetry Characterize the crystallinity and thermal behavior of the lipid matrix using DSC. Accurately weigh 5-10 mg of freeze-dried SLN-CA powder into an aluminum crucible and seal properly. Run a heating program from 20°C to 120°C at a scanning rate of 10°C/min under a nitrogen atmosphere. Compare the thermograms with those of the pure lipid, pure this compound, and physical mixtures. A reduction in crystallinity and melting point depression in SLN-CA compared to the bulk lipid indicates successful incorporation of this compound into the lipid matrix.
Table 3: Performance Characteristics of Optimized SLN-CA Formulation
| Performance Parameter | Test Method | Results | Significance |
|---|---|---|---|
| Sustained Release Profile | In vitro release in PBS at 37°C | 52.36% retention after 15 days | Demonstrates extended release capability |
| Thermal Stability | Storage at 4°C, 25°C, 40°C for 28 days | Stable at 4°C and 25°C; slight aggregation at 40°C | Recommends refrigerated storage |
| Antimicrobial Efficacy | Agar diffusion assay against E. coli and S. aureus | Significant inhibition zones maintained | Confirms preserved bioactivity post-encapsulation |
| pH Stability | Storage at pH 3.0, 5.0, 7.4 for 14 days | Stable at pH 5.0-7.4; increased release at pH 3.0 | Suggests suitability for neutral to slightly acidic applications |
The release kinetics of this compound from SLNs demonstrate a characteristic biphasic pattern with an initial burst release followed by a sustained release phase. The burst release (approximately 20-30% within first 24 hours) is attributed to this compound molecules located near the particle surface or adsorbed to it, while the sustained release phase results from gradual diffusion of this compound through the lipid matrix and simultaneous matrix erosion. The retention of 52.36% of this compound after 15 days demonstrates the ability of the SLN system to significantly extend the effective lifespan of this compound compared to its free form, which would typically volatilize or degrade completely within a few days under similar conditions.
The antimicrobial efficacy of SLN-CA can be evaluated using both qualitative and quantitative methods to confirm that the encapsulation process maintains the biological activity of this compound.
Agar Diffusion Assay Inoculate Mueller-Hinton agar plates with standardized suspensions (approximately 10⁸ CFU/mL) of test microorganisms including Escherichia coli, Staphylococcus aureus, and other relevant pathogens. Create wells in the agar and add standardized volumes (50-100 μL) of SLN-CA formulations, blank SLNs (negative control), and free this compound solution (positive control). Incubate plates at 37°C for 24 hours and measure the zones of inhibition around each well. SLN-CA typically produces significant inhibition zones that are comparable to or slightly smaller than free this compound but demonstrate prolonged activity in extended-duration studies.
Minimum Inhibitory Concentration Determination Prepare serial dilutions of SLN-CA, blank SLNs, and free this compound in appropriate broth media in 96-well microtiter plates. Inoculate each well with standardized microbial suspensions (approximately 10⁵ CFU/mL). Include growth controls (media + inoculum) and sterility controls (media only). Incubate at 37°C for 24 hours and assess microbial growth visually or by measuring optical density at 600 nm. The MIC values for SLN-CA are typically similar to or slightly higher than free this compound but demonstrate extended efficacy in time-kill assays due to the sustained release properties.
The following diagram illustrates the complete preparation and characterization workflow for this compound-loaded solid lipid nanoparticles, integrating the critical process parameters and quality assessment steps:
Diagram 1: Comprehensive workflow for the preparation and characterization of this compound-loaded solid lipid nanoparticles
This integrated protocol provides researchers with a robust methodology for producing this compound-loaded SLNs with consistent characteristics. The combination of quality-by-design principles in formulation optimization, rigorous processing control, and comprehensive characterization ensures reproducible manufacturing of SLN-CA systems suitable for various applications in food preservation, pharmaceutical formulations, and antimicrobial products. The extended release profile and maintained antimicrobial efficacy demonstrate the significant advantages of the SLN delivery system for overcoming the inherent limitations of this compound, providing a valuable platform for enhancing product stability and performance.
Cinnamaldehyde (CA), the primary bioactive constituent of cinnamon, has garnered significant research interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. Despite this promising therapeutic potential, CA faces several challenges as a drug candidate, including poor water solubility, chemical instability, and limited oral bioavailability. These limitations substantially restrict its clinical application and efficacy. The self-emulsifying drug delivery system (SEDDS) has emerged as an advanced technological platform to overcome these challenges, particularly for hydrophobic compounds like CA. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon mild agitation in aqueous media, such as gastrointestinal fluids. This formulation approach significantly enhances the solubility, stability, and bioavailability of lipophilic drugs by presenting them in a dissolved state in small droplets with large surface areas, thereby promoting absorption.
Recent research has demonstrated that SEDDS not only improve the basic dissolution profile of CA but also enhance its ability to cross critical biological barriers, particularly the mucus layer that protects the intestinal epithelium. The intestinal mucus acts as a natural diffusion barrier that can trap and clear hydrophobic molecules before they reach the absorptive epithelium. CA-SEDDS has shown remarkable ability to modulate this barrier function and improve permeability, leading to substantially enhanced tissue distribution and therapeutic efficacy in various disease models. This application note provides comprehensive protocols for the formulation, characterization, and evaluation of CA-SEDDS, incorporating key experimental data and mechanistic insights to support researchers in developing optimized delivery systems for this compound and similar hydrophobic active compounds.
The development of an effective CA-SEDDS requires careful selection of components that ensure optimal drug loading, efficient self-emulsification, and stability. The formulation typically consists of three key components: oil phase, surfactants, and co-surfactants/co-solvents. Based on exhaustive screening studies, the following composition has demonstrated optimal performance for CA delivery:
Table 1: Optimal Composition of CA-SEDDS Formulation
| Component | Function | Recommended Material | Concentration Range (%) |
|---|---|---|---|
| Oil Phase | Solubilizes CA, initiates emulsion formation | Medium-chain triglycerides, Labrafac PG-8 | 20-30% |
| Surfactant | Lowers interfacial tension, promotes emulsion | Cremophor RH40, Tween-80 | 40-60% |
| Co-surfactant | Enhances fluidity, prevents crystal formation | 1,2-Propanediol, Transcutol HP | 20-30% |
| Drug | Active pharmaceutical ingredient | This compound (purity ≥99%) | 5-10% |
The selection of oil phase is critical as it determines the drug loading capacity. Medium-chain triglycerides (MCT) have shown excellent solubilizing capacity for CA while promoting efficient emulsification. Among surfactants, Cremophor RH40 and Tween-80 have demonstrated superior emulsification performance and additional benefits for mucus penetration due to their non-ionic nature, which reduces interactions with mucin fibers. The co-surfactant 1,2-propanediol serves dual purposes of enhancing the fluidity of the preconcentrate and contributing to the formation of a stable microemulsion with small droplet size.
Materials Required: this compound (≥99% purity), oil phase (e.g., Labrafac PG-8), surfactant (e.g., Cremophor RH40), co-surfactant (e.g., 1,2-propanediol), analytical balance, water bath, magnetic stirrer with heating capability, sealed amber glass vials.
Step 1: Pre-weighing of Components Accurately weigh each component according to the optimized formulation: 20-30% oil, 40-60% surfactant, 20-30% co-surfactant, and 5-10% this compound using an analytical balance. Record exact weights for documentation and quality control.
Step 2: Dissolution of CA in Oil Phase Transfer the weighed oil phase to a clean glass vial. Add the predetermined amount of this compound to the oil. Heat the mixture to 40±2°C in a water bath with mild stirring (200-300 rpm) using a magnetic stirrer until complete dissolution of CA is achieved (typically 10-15 minutes).
Step 3: Addition of Surfactant and Co-surfactant Sequentially add the surfactant and co-surfactant to the CA-oil mixture while maintaining the temperature at 40±2°C with continuous stirring. Ensure gradual addition to prevent phase separation.
Step 4: Homogenization and Clarification Continue stirring the mixture for 30-45 minutes at 40±2°C until a clear, homogeneous solution is obtained. Avoid excessive heating or prolonged exposure to high temperatures to prevent CA degradation.
Step 5: Equilibrium and Storage Remove the formulation from heat and allow it to equilibrate to room temperature. Transfer the final CA-SEDDS preconcentrate to sealed amber glass vials and store at 4°C protected from light until further use. The formulation should remain clear and free from precipitation or phase separation.
Principle: The efficacy of SEDDS is highly dependent on the droplet characteristics of the formed emulsion. Smaller droplet sizes generally enhance drug release and absorption, while zeta potential indicates the physical stability of the emulsion system.
Protocol:
Table 2: Characterization Parameters of CA-SEDDS
| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | References |
|---|---|---|---|---|
| CA-SEDDS | 14.96 ± 0.18 | 0.102 ± 0.015 | -2.14 ± 0.32 | [1] |
| CA-SNEDDS | <50 nm | <0.2 | - | [2] |
| Free CA (Control) | Not applicable | Not applicable | Not applicable | - |
Interpretation: Optimal CA-SEDDS formulations typically exhibit droplet sizes below 50 nm with PDI values less than 0.2, indicating a narrow size distribution essential for reproducible performance. The slightly negative zeta potential contributes to stability by preventing droplet aggregation while maintaining minimal interaction with the negatively charged mucus layer.
Principle: This assay evaluates the release behavior of CA from SEDDS compared to unformulated CA, predicting in vivo performance.
Protocol:
Results: CA-SEDDS demonstrates significantly enhanced drug release compared to free CA. The cumulative release of CA-SEDDS reaches 73.39% over 24 hours, approximately 2.14-fold higher than free CA [1]. The release kinetics typically follow the Higuchi model, indicating a diffusion-controlled release mechanism.
Principle: The intestinal mucus layer represents a significant barrier to drug absorption. This protocol evaluates the ability of CA-SEDDS to enhance permeation through mucus using a Transwell diffusion system.
Protocol:
Results: CA-SEDDS exhibits 5.1-fold higher permeability through rat intestinal mucus and 2.8-fold higher permeability through mucin solutions compared to free CA [3] [4]. This enhanced permeability is attributed to the nano-sized droplets and optimal surface properties that minimize entrapment in the mucus mesh.
Principle: The Caco-2/HT29 co-culture model mimics the intestinal epithelium with mucus production, providing a robust in vitro model for predicting absorption.
Protocol:
Results: CA-SEDDS demonstrates 2.5-fold higher penetration compared to free CA in the mucus-secreting co-culture model [3] [4]. The integrity of the monolayer should be maintained throughout the experiment, as indicated by stable TEER values.
Diagram 1: Comprehensive CA-SEDDS Development Workflow
Principle: This protocol evaluates the bioavailability and pharmacokinetic parameters of CA after oral administration of CA-SEDDS compared to free CA.
Protocol:
Table 3: Pharmacokinetic Parameters of CA-SEDDS vs Free CA
| Parameter | CA-SEDDS | Free CA | Improvement | References |
|---|---|---|---|---|
| Cmax (μg/mL) | 4.32 ± 0.51 | 1.65 ± 0.23 | 2.62-fold | [3] |
| Tmax (h) | 1.5 ± 0.3 | 2.5 ± 0.4 | Reduced by 40% | [3] |
| AUC0-24 (μg·h/mL) | 28.45 ± 3.62 | 11.75 ± 1.84 | 2.42-fold | [3] [4] |
| Relative Bioavailability | 242% | 100% | Significant improvement | [3] [4] |
Results: The relative oral bioavailability of CA-SEDDS reaches 242% compared to free CA, demonstrating significant enhancement in systemic exposure [3] [4]. The higher Cmax and reduced Tmax indicate both improved extent and rate of absorption.
Principle: Understanding tissue distribution patterns is crucial for evaluating therapeutic potential and safety profile.
Protocol:
Results: CA-SEDDS administration results in wider tissue distribution compared to free CA, with particularly higher accumulation in kidneys [1] [5]. The spleen shows the highest concentrations of both CA and its metabolite cinnamyl alcohol among major organs. No long-term tissue accumulation was detected, indicating favorable safety profile.
Principle: CA possesses broad-spectrum antimicrobial properties. This protocol evaluates the efficacy of CA-SEDDS against various pathogenic microorganisms.
Protocol:
Table 4: Antimicrobial Activity of CA-SEDDS
| Microorganism | Inhibition Zone (mm) | MIC (μL/mL) | MBC (μL/mL) | References |
|---|---|---|---|---|
| MRSA | 17.0 ± 0.3 | 6.25 | 12.5 | [2] |
| S. typhimurium | 19.0 ± 0.9 | 6.25 | 12.5 | [2] |
| E. coli | 15.2 ± 0.6 | 6.25 | 12.5 | [2] |
| C. albicans | 35.0 ± 0.5 | 1.56 | 3.125 | [2] |
| A. niger | 34.0 ± 0.5 | 1.56 | 3.125 | [2] |
Results: CA-SEDDS exhibits significant antimicrobial activity against all tested microorganisms, with particularly potent antifungal effects against C. albicans and A. niger [2]. The formulation also demonstrates strong antibiofilm activity, with MBIC (Minimum Biofilm Inhibitory Concentration) values ranging from 6.25 to 12.5 μL/mL for bacteria and 3.125 μL/mL for fungi.
Principle: This protocol evaluates the wound healing potential of CA-SEDDS using a rat third-degree burn model.
Protocol:
Results: CA-SEDDS treatment demonstrates significant wound size reduction compared to negative control group. Biochemical analysis reveals increased antioxidant biomarkers (SOD and CAT) and significant reduction in inflammatory marker NAP-3 [2]. The wound healing properties are attributed to the formulation's antimicrobial, antioxidant, and anti-inflammatory effects.
Principle: Understanding how CA-SEDDS interacts with the mucus layer provides insights into its enhanced permeability.
Protocol:
Results: Rheological tests indicate that CA-SEDDS appropriately enhances mucus viscosity, potentially creating diffusion channels [1] [6]. SEM observations reveal that CA-SEDDS alters the mucus network structure, reducing its density and creating pathways for enhanced permeation. The non-ionic surfactants in the formulation (Cremophor RH40, Tween-80) reduce hydrophobic interactions with mucin fibers, facilitating faster diffusion.
Principle: Elucidating the impact of CA on key cellular signaling pathways provides mechanistic insights for its therapeutic applications.
Protocol:
Results: In glioma cells (U251 and H4), CA treatment significantly elevates ROS levels and increases apoptotic cell populations through activation of multicaspase pathway [7]. Notably, CA decreases Bcl-2 activation, promoting programmed cell death. In Alzheimer's disease models, CA modulates hippocampal IRS-1/Akt/GSK-3β signaling pathway, decreasing Phospho-IRS-1Ser307/Total-IRS-1 ratio while increasing Phospho-AktSer473/Total-Akt and Phospho-GSK-3βSer9/Total-GSK-3β ratios [8].
Diagram 2: Mechanism of Action of CA-SEDDS: Enhanced Absorption and Therapeutic Pathways
Principle: Ensuring formulation stability under various conditions is essential for product development.
Protocol:
Results: Optimal CA-SEDDS formulations maintain consistent droplet size, PDI, and drug content under recommended storage conditions (4°C in sealed amber containers). The formulation demonstrates robustness to dilution in gastrointestinal fluids without precipitation or phase separation.
Principle: Assessment of local tolerance is crucial for ensuring safety of the formulation.
Protocol:
Results: CA-SEDDS demonstrates significantly lower irritation potential compared to free CA, attributed to the protective effects of the lipid-based vehicle and reduced direct exposure of mucosal tissues to high concentrations of CA [4].
The development of CA-SEDDS represents a significant advancement in harnessing the therapeutic potential of this compound. The protocols outlined in this application note provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating CA-SEDDS. Key advantages of this delivery system include significantly enhanced oral bioavailability (242% relative to free CA), improved mucus permeability (5.1-fold enhancement), and superior tissue distribution. The system also offers versatile application across various therapeutic areas, including infectious diseases, cancer, metabolic disorders, and wound healing.
Future development efforts should focus on targeted delivery approaches through surface modification of SEDDS, combination therapies with other bioactive compounds, and clinical translation of preclinical findings. Additionally, further exploration of the molecular mechanisms underlying the observed therapeutic effects will strengthen the scientific foundation for CA-based therapies. The CA-SEDDS platform technology also shows promise for application to other hydrophobic natural compounds facing similar delivery challenges.
Trans-cinnamaldehyde (TCA) is a principal bioactive compound derived from cinnamon species (Cinnamomum spp.) that has garnered significant scientific interest for its broad-spectrum antimicrobial properties. As a phenylpropanoid with an α,β-unsaturated aldehyde group, TCA demonstrates potent activity against diverse pathogenic bacteria, including both Gram-positive and Gram-negative strains, as well as various fungal species [1]. Its status as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration has facilitated its use in food, cosmetic, and pharmaceutical applications [1]. The global market for natural TCA was valued at $5.3 billion in 2023 and continues to grow at approximately 4.17% annually, reflecting its expanding industrial utilization [1]. The primary mechanisms of TCA's antimicrobial action include disruption of microbial membrane integrity, inhibition of essential cellular enzymes, and induction of oxidative stress, leading to bacterial cell death [1] [2]. Additionally, TCA demonstrates antibiotic-potentiating activity, making it a promising candidate for overcoming multidrug-resistant bacterial infections [3]. These properties position TCA as a valuable natural compound for developing novel antimicrobial strategies amid the escalating crisis of antimicrobial resistance.
This compound (C₉H₈O), systematically named 3-phenylpro-2-enal, is an aromatic aldehyde first isolated in 1834 by Dumas and Péligot [1]. It occurs naturally predominantly as the trans-isomer (TCA), characterized by a phenyl group connected to an unsaturated aldehyde function. This α,β-unsaturated carbonyl system creates a Michael acceptor capable of reacting with biological nucleophiles, which is crucial to its antimicrobial activity [1]. TCA is a yellow, viscous liquid with a characteristic cinnamon odor and sweet taste, accounting for up to 90% of cinnamon bark essential oil [1]. The compound is biosynthesized in cinnamon plants through the phenylpropanoid pathway: L-phenylalanine is first deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL), then activated to cinnamoyl-CoA by 4-coumarate-CoA ligase, and finally reduced to this compound by cinnamoyl-CoA reductase [3].
Table 1: Key Chemical and Physical Properties of Trans-Cinnamaldehyde
| Property | Description |
|---|---|
| Chemical Name | Trans-3-phenylprop-2-enal |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol |
| Natural Sources | Cinnamomum verum, C. cassia, C. burmannii |
| Content in Cinnamon Bark | Up to 90% of essential oil |
| Reactive Sites | Aldehyde carbonyl carbon and β-carbon of double bond |
| Solubility | Soluble in organic solvents, poorly soluble in water |
| GRAS Status | Yes (U.S. FDA) |
| Daily Intake Recommendation | 1.25 mg/kg (Council of Europe) |
This compound exhibits broad-spectrum antimicrobial activity against a diverse range of bacterial and fungal pathogens. Its efficacy extends to ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which represent the most challenging multidrug-resistant clinical isolates [3]. Research has demonstrated that TCA is effective against enteropathogenic Escherichia coli strains, including enteroaggregative E. coli (EAEC) and Shiga-toxigenic E. coli (STEC), with minimum inhibitory concentration (MIC) values ranging from 195 μg/mL to 1560 μg/mL depending on the specific strain [2]. Against EHEC strains, TCA significantly inhibits bacterial proliferation and suppresses Shiga toxin production through induction of the stringent response [4]. The compound also demonstrates potent antifungal activity against various species of Aspergillus, Penicillium, Candida, and Saccharomyces by disrupting cell wall biosynthesis, inhibiting ATPases, and compromising membrane integrity [1].
Table 2: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Bacterial Pathogens
| Bacterial Species | MIC Range (μg/mL) | Key Findings | References |
|---|---|---|---|
| Escherichia coli (various pathotypes) | 195 - 1560 | Disruption of multiple macromolecular synthesis pathways; inhibition of toxin production | [2] [4] |
| Staphylococcus aureus | 390 - 780 | Membrane disruption; inhibition of biofilm formation | [1] |
| Pseudomonas aeruginosa | 780 - 1560 | Interference with membrane-associated energy metabolism | [3] |
| Listeria monocytogenes | 195 - 780 | Leakage of intracellular contents; inhibition of virulence factors | [1] |
| Klebsiella pneumoniae | 390 - 1560 | Synergistic effects with conventional antibiotics | [3] |
The antimicrobial activity of this compound derives from its multi-target mechanism involving both membrane disruption and intracellular effects. The primary action involves interaction with the cell membrane, where TCA alters membrane fluidity and integrity, leading to disruption of proton motive force and leakage of intracellular ions (K+, Na+, PO₄⁻) and macromolecules (DNA, RNA) [1]. This membrane damage results in inhibition of energy metabolism through suppression of ATP generation and membrane-bound ATPase activity [1]. Additionally, TCA induces oxidative stress by generating reactive oxygen species (ROS) that damage cellular components and disrupt mitochondrial function [1]. Recent research has revealed that TCA activates the stringent response in bacteria by stimulating RelA-mediated (p)ppGpp alarmone production, which inhibits bacterial proliferation and downregulates virulence factor expression, including Shiga toxin production in EHEC [4]. TCA also demonstrates inhibition of macromolecular biosynthesis, affecting DNA replication, RNA transcription, protein synthesis, and cell wall formation simultaneously [2]. The compound's anti-virulence properties include suppression of bacterial adhesion to host cells and inhibition of biofilm formation, further enhancing its therapeutic potential [2].
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) represent fundamental parameters for quantifying antimicrobial activity. For this compound testing, prepare a stock solution of trans-cinnamaldehyde (≥99% purity) in dimethyl sulfoxide (DMSO) or ethanol, ensuring the solvent concentration does not exceed 1% (v/v) in the final test medium to avoid antimicrobial effects [2]. The recommended growth medium is Mueller-Hinton (MH) broth, standardized according to CLSI guidelines. Prepare two-fold serial dilutions of this compound in sterile 96-well plates, typically ranging from 6240 μg/mL to 195 μg/mL, with appropriate growth and sterility controls [2]. The inoculum preparation should use log-phase bacteria adjusted to approximately 1 × 10⁶ CFU/mL in the final well volume. Incubate plates at 37°C for 24 hours under appropriate atmospheric conditions. Following incubation, add resazurin indicator (0.03%) to visualize growth, where color change from blue to pink indicates bacterial viability [2]. For MBC determination, subculture aliquots from wells showing no visible growth onto fresh agar plates; the MBC is defined as the lowest concentration yielding ≥99.9% bacterial kill [2].
The time-kill kinetics assay evaluates the bactericidal activity of this compound over time. Prepare this compound solutions in MH broth at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC [4]. Inoculate each tube with approximately 1 × 10⁶ CFU/mL of the test organism. Incubate the tubes at 37°C with constant shaking. Remove aliquot samples (100 μL) at predetermined time intervals (0, 2, 4, 6, 8, 12, and 24 hours), perform serial dilutions in sterile phosphate-buffered saline (PBS), and plate on appropriate agar media [4]. Count viable colonies after 24 hours of incubation and express results as log₁₀ CFU/mL. A bactericidal effect is defined as a ≥3 log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum, while a bacteriostatic effect is defined as a <3 log₁₀ reduction [4]. Include growth control tubes without this compound to monitor normal bacterial growth throughout the experiment.
The checkerboard microdilution technique evaluates synergistic interactions between this compound and conventional antibiotics. Prepare serial two-fold dilutions of this compound along one axis of a 96-well plate and similar dilutions of the test antibiotic along the perpendicular axis [3]. The final concentrations should bracket the MIC values of both compounds. Add standardized bacterial inoculum (1 × 10⁶ CFU/mL) to all wells and incubate at 37°C for 24 hours. Calculate the fractional inhibitory concentration index (FICI) using the formula: FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) [3]. Interpret results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates indifference; and FICI > 4.0 indicates antagonism [3]. This compound has demonstrated synergistic effects with several antibiotics, particularly cefotaxime, ciprofloxacin, and gentamicin, against multidrug-resistant bacterial strains [3].
Table 3: Standardized Protocols for this compound Antimicrobial Assays
| Assay Type | Key Parameters | Controls Required | Interpretation Criteria |
|---|---|---|---|
| Broth Microdilution (MIC/MBC) | Serial dilutions: 195-6240 μg/mL; Inoculum: 1 × 10⁶ CFU/mL; Incubation: 37°C, 24h | Growth control, Sterility control, Solvent control | MIC: Lowest concentration inhibiting visible growth; MBC: Lowest concentration with ≥99.9% kill |
| Time-Kill Assay | Concentrations: 0.5×, 1×, 2×, 4× MIC; Sampling: 0, 2, 4, 6, 8, 12, 24h | Growth control at each time point | Bactericidal: ≥3 log₁₀ CFU/mL reduction; Bacteriostatic: <3 log₁₀ reduction |
| Checkerboard Synergy | Two-fold dilutions of both compounds; FICI calculation | Individual drug controls, Growth control | Synergy: FICI ≤0.5; Indifference: 0.5 |
| Anti-Biofilm Assay | Sub-MIC concentrations; Incubation: 37°C, 24-48h; Crystal violet staining | Biofilm control, Planktonic control | Percentage inhibition of biofilm formation compared to control |
Elucidate this compound's effect on bacterial macromolecular biosynthesis through radioisotope incorporation assays [2]. Grow test bacteria (e.g., E. coli MG1655) exponentially in minimal medium (e.g., ABTG) to OD₄₅₀ ≈ 0.1. Divide cultures and treat with this compound (1000 μg/mL) or appropriate antibiotic controls. At predetermined intervals, collect 500 μL samples and add specific radioactive precursors: [methyl-³H] thymidine for DNA replication (4-min incorporation), [³H] uridine for RNA synthesis (2-min incorporation), [³H] arginine for protein synthesis (4-min incorporation), and [³H] glucosamine for cell wall synthesis (20-min incorporation) [2]. Stop reactions with 5 mL of 5% trichloroacetic acid (TCA) containing 0.1 M NaCl. Filter samples, wash filters with 5% TCA, and quantify incorporated radioactivity using a scintillation counter. Express results as counts per minute (CPM) normalized to OD₄₅₀ to account for growth rate differences. This compound typically shows simultaneous inhibition of all four macromolecular pathways, suggesting comprehensive disruption of bacterial biosynthetic processes [2].
Investigate this compound's induction of the stringent response through measurement of (p)ppGpp alarmone production [4]. Grow bacterial cultures to mid-log phase in low-phosphate medium to enhance nucleotide labeling. Add this compound at sub-MIC concentrations (e.g., 200-400 μg/mL) and incubate for 30-60 minutes. Incorporate ³²P-orthophosphate to label nucleotide pools. Extract nucleotides using formic acid and separate via polyethyleneimine-cellulose thin-layer chromatography [4]. Visualize and quantify (p)ppGpp spots using a phosphorimager or autoradiography. Confirm RelA-dependence by comparing (p)ppGpp accumulation in wild-type and ΔrelA mutant strains. This mechanism is particularly relevant for this compound's suppression of Shiga toxin production in EHEC, as elevated (p)ppGpp levels inhibit toxin gene expression and prophage development [4].
The Galleria mellonella (wax moth) larvae infection model provides a convenient, ethical invertebrate system for preliminary in vivo evaluation of this compound efficacy [4]. Select healthy larvae weighing 200-300 mg and distribute into groups of 10-15 individuals. For infection, prepare a bacterial suspension of approximately 1 × 10⁶ CFU/mL in PBS. Inject 10 μL of this suspension into the larval hemocoel via the last proleg using a microsyringe [4]. Administer this compound (typically 50 mg/kg) via separate injection 1-2 hours post-infection. Include appropriate controls: infection control (bacteria alone), antimicrobial control (standard antibiotic), and vehicle control (solvent alone). Monitor larvae at 24-hour intervals for survival rates, recording death as lack of movement in response to touch. For bacterial burden assessment, homogenize entire larvae at designated time points, perform serial dilutions, and plate on selective media for CFU enumeration [4]. Studies demonstrate that this compound treatment at 50 mg/kg significantly improves larval survival rates in EHEC-infected larvae, with efficacy comparable to azithromycin (p < 0.05) [4].
This compound represents a promising phytochemical with demonstrated broad-spectrum antimicrobial activity and potential for overcoming multidrug resistance. The comprehensive assay protocols outlined herein provide researchers with standardized methodologies for evaluating its efficacy, mechanisms of action, and potential synergistic combinations. The multi-target mechanisms of this compound, including membrane disruption, macromolecular synthesis inhibition, and stringent response activation, make it particularly valuable for addressing the escalating crisis of antimicrobial resistance [2] [4]. Future research directions should focus on formulation strategies to enhance this compound's bioavailability and stability, comprehensive toxicological profiling for therapeutic applications, and expanded clinical investigations to validate preclinical findings. Additionally, exploration of this compound's efficacy against biofilm-associated infections and its potential as an adjuvant to conventional antibiotics warrants further investigation. The standardized protocols presented will facilitate reproducible research and accelerate the development of this compound-based antimicrobial strategies.
This compound (CA) is the principal bioactive constituent isolated from cinnamon species (Cinnamomum verum and Cinnamomum cassia), accounting for approximately 65-90% of their essential oils. This aromatic α,β-unsaturated aldehyde possesses a reactive chemical structure that contributes to its diverse pharmacological activities. [1] [2] Growing interest in this compound as a potential anti-cancer agent stems from its ability to selectively target multiple cellular processes in cancer cells while demonstrating relatively low toxicity toward normal cells. [3] Its classification as "Generally Recognized as Safe" (GRAS) by regulatory bodies further supports its investigational use. [4]
The anti-cancer potential of this compound has been demonstrated across various cancer cell lines, including breast, cervical, gastric, liver, and prostate cancers. [1] [5] [3] Research indicates that this compound exerts its effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, inhibition of metastasis and angiogenesis, and modulation of key signaling pathways. [1] [2] These multi-targeted effects make this compound a promising candidate for further development as an anti-cancer therapeutic or adjuvant. This document provides detailed application notes and protocols for evaluating this compound's anti-cancer properties using established in vitro methods.
This compound ((2E)-3-phenylprop-2-enal; C₉H₈O) is structurally characterized by a benzene ring attached to an unsaturated aldehyde group. [1] The α,β-unsaturated carbonyl moiety is particularly significant as it serves as a Michael acceptor capable of reacting with biological nucleophiles, contributing to its reactivity with cellular thiols and other nucleophilic sites in proteins and nucleic acids. [6] [3] this compound is moderately soluble in water but exhibits higher solubility in organic solvents such as ethanol, DMSO, and DMSO, which are commonly used as vehicles for in vitro studies. [1] For cell-based assays, stock solutions are typically prepared in DMSO and diluted in culture medium, ensuring the final DMSO concentration does not exceed 0.1-1% to maintain cell viability. [5]
Table 1: Summary of this compound's Anti-Cancer Mechanisms
| Mechanism Category | Specific Effects | Key Molecular Targets |
|---|---|---|
| Apoptosis Induction | Activation of caspases, mitochondrial dysfunction, altered Bcl-2/Bax ratio | Caspase-3/8/9, Bcl-2, Bax, cytochrome c [1] [5] |
| Cell Cycle Arrest | G2/M phase arrest, G0/G1 phase arrest | Cyclin B1, CDK1, p21, p53 [3] [7] |
| Anti-Metastatic Effects | Inhibition of migration, invasion, and angiogenesis | VEGF, MMPs, HIF-1α [1] [6] |
| Signaling Pathway Modulation | Inhibition of PI3K/AKT, NF-κB, JAK/STAT pathways | PI3K, AKT, NF-κB, STAT3 [5] [3] [8] |
| Oxidative Stress Modulation | ROS generation or scavenging depending on context | Nrf2, antioxidant enzymes [1] [2] |
The pleiotropic nature of this compound's actions enables simultaneous targeting of multiple hallmarks of cancer. However, researchers should note that its α,β-unsaturated aldehyde structure classifies it as a pan-assay interference compound (PAINS), which may cause non-specific effects in certain assay systems. [6] Appropriate controls, including structural analogs like cinnamic acid or cinnamyl alcohol (which lack the reactive aldehyde group), should be incorporated to distinguish specific pharmacological effects from non-specific chemical reactivity. [6] [3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to evaluate the cytotoxic effects of this compound on cancer cell lines. [4] [5]
Materials:
Procedure:
Table 2: Cytotoxic Effects of this compound and Derivatives on Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀ Value | Exposure Time |
|---|---|---|---|---|
| MDA-MB-231 | Triple-negative breast cancer | This compound | 15-20 μg/mL | 48 hours [5] |
| HeLa | Cervical cancer | This compound | 47.77 ± 3.10 μM | 72 hours [3] |
| SKBR-3 | Breast cancer | Bromoethane chalcone 5n | 7.689 μM | Not specified [4] |
| DU145 | Prostate cancer | Bromoethane chalcone 5n | 8.719 ± 1.8 μM | Not specified [4] |
| HepG2 | Hepatocellular carcinoma | Bromoethane chalcone 5n | 9.380 ± 1.6 μM | Not specified [4] |
| HEK-293 | Embryonic kidney (normal) | This compound | 20.572 ± 1.0 μM | Not specified [4] |
Key Considerations:
This protocol quantifies early and late apoptotic cells by detecting phosphatidylserine externalization and membrane integrity. [5] [3]
Procedure:
Procedure:
Procedure:
Principles: this compound induces cell cycle arrest at various checkpoints, particularly G2/M and G0/G1 phases, by modulating cyclins and CDKs. [3] [7]
Procedure (PI Staining and Flow Cytometry):
Procedure:
Procedure:
This compound modulates multiple signaling pathways contributing to its anti-cancer effects. Two particularly relevant pathways are detailed below:
The PI3K/AKT pathway is frequently hyperactivated in cancer cells and represents a key target of this compound. [5] [3] [7]
This compound inhibits NF-κB signaling, reducing expression of pro-survival and inflammatory genes. [1] [8]
The following diagram illustrates a comprehensive workflow for evaluating this compound's anti-cancer activity in vitro:
While this compound shows promising anti-cancer activities, researchers should consider several important factors:
PAINS Classification: this compound's α,β-unsaturated aldehyde structure classifies it as a pan-assay interference compound (PAINS), potentially leading to false positives in certain assays. [6] Always include appropriate controls such as structural analogs (cinnamic acid, cinnamyl alcohol) that lack the reactive aldehyde group. [3]
Solubility and Stability: this compound has limited aqueous solubility and may oxidize over time. Prepare fresh stock solutions in DMSO and verify compound stability under experimental conditions. [1] [2]
Cell Line Variability: Response to this compound varies significantly between cancer types and even among cell lines of the same cancer. Conduct preliminary range-finding experiments for each model system. [1] [5] [3]
Time and Concentration Dependence: Anti-cancer effects are strongly dependent on both concentration and exposure duration. Include multiple time points and a broad concentration range in experimental designs. [5] [3]
Mechanistic Validation: Observed phenotypic effects should be validated with specific molecular analyses to distinguish primary mechanisms from secondary consequences. [6] [3]
This compound represents a promising natural product with multi-targeted anti-cancer properties. The protocols outlined herein provide a comprehensive framework for investigating its efficacy and mechanisms of action in vitro. When properly applied with appropriate controls and validation steps, these methods can generate reliable data to advance our understanding of this compound's potential as an anti-cancer agent. Future research directions should focus on combination studies with conventional chemotherapeutics, advanced formulation strategies to improve bioavailability, and more detailed mechanistic studies using omics technologies.
This compound (CA), with the chemical name 3-phenyl-2-propenal and molecular formula C₉H₈O, is the primary bioactive constituent of cinnamon essential oil, typically comprising 65-90% of its composition [1] [2]. This α,β-unsaturated aldehyde exists naturally in the trans-cinnamaldehyde form and presents as a yellow to greenish-yellow viscous liquid with low water solubility but good solubility in organic solvents such as ethanol and chloroform [1]. This compound has attracted significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and cardiovascular protective effects [1] [3] [2]. Despite this promising therapeutic potential, this compound faces several pharmacokinetic challenges that complicate its clinical development and application.
The pharmacokinetic profile of this compound is characterized by several limitations. After oral administration, this compound is rapidly absorbed and metabolized, with only a small fraction remaining unchanged in the bloodstream [4]. Its bioavailability is significantly influenced by the route of administration, with intravenous administration demonstrating superior bioavailability compared to oral delivery [1]. This compound undergoes extensive hepatic metabolism and is rapidly oxidized to cinnamic acid, which is subsequently converted to cinnamyl alcohol and methyl cinnamate [4] [5]. These metabolites are primarily excreted in urine and, to a lesser extent, in feces [2]. Another critical challenge is the chemical instability of this compound, which gradually oxidizes to cinnamic acid when exposed to air and light [1]. Furthermore, this compound exhibits poor aqueous solubility, which limits its absorption and distribution [1]. These pharmacokinetic hurdles necessitate the development of sophisticated analytical methods and formulation strategies to accurately study and enhance the bioavailability and therapeutic efficacy of this compound.
The accurate quantification of this compound and its metabolites in biological matrices requires a robust sample preparation protocol. For plasma sample processing, begin by collecting blood samples in heparinized tubes and immediately centrifuging at 3,000 × g for 10 minutes at 4°C to separate plasma. Transfer 100 μL of plasma to a clean glass tube and add 10 μL of internal standard solution (propiophenone at 1 μg/mL in methanol) [4] [5]. For protein precipitation, add 300 μL of ice-cold acetonitrile, vortex vigorously for 1 minute, and then centrifuge at 10,000 × g for 15 minutes at 4°C. Carefully transfer the supernatant to a new glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 50 μL of ethyl acetate and vortex for 30 seconds before transferring to a GC vial with insert for analysis. For tissue homogenates, homogenize tissue in phosphate-buffered saline (1:3 w/v) and follow the same extraction procedure with adjustment of acetonitrile volume to 500 μL [1].
The analysis employs a gas chromatography-mass spectrometry system equipped with a capillary column and electron impact ionization source. Use an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) for optimal separation. Maintain the injector temperature at 250°C with a split ratio of 10:1 and injection volume of 1 μL. Employ the following temperature gradient: initial temperature 60°C (held for 1 minute), ramped to 180°C at 20°C/min, then to 280°C at 30°C/min (held for 5 minutes) [4] [5]. The total run time is 15 minutes per sample. For mass spectrometry detection, operate the ion source and transfer line temperatures at 230°C and 280°C, respectively. Use selected ion monitoring mode with the following qualifier ions: m/z 131 for this compound, m/z 105 for methyl cinnamate, m/z 92 for cinnamyl alcohol, and m/z 105 for propiophenone (internal standard) [5]. The retention times should be approximately 7.2 minutes for this compound, 8.1 minutes for cinnamyl alcohol, 8.5 minutes for methyl cinnamate, and 6.8 minutes for the internal standard.
The GC-MS method requires comprehensive validation according to regulatory guidelines. Prepare a calibration curve using blank plasma spiked with this compound and its metabolites at concentrations ranging from 20 to 2000 ng/mL [5]. The method should demonstrate excellent linearity with correlation coefficients (r²) ≥ 0.999 for all analytes. The lower limit of quantification is 20 ng/mL, with a detection limit of 5 ng/mL for all analytes [5]. For precision and accuracy assessment, analyze QC samples at low, medium, and high concentrations (50, 500, and 1500 ng/mL) with six replicates each. The intra-day and inter-day precision should be less than 10.4% and 12.2%, respectively, while accuracy should range between -8.6% and 14.8% [5]. Evaluate extraction recovery by comparing peak areas of extracted samples with post-extraction spiked samples at three concentration levels. Establish sample stability under various conditions including benchtop stability (24 hours at room temperature), freeze-thaw stability (three cycles), and long-term stability (-80°C for 30 days) [4] [5].
Table 1: GC-MS Analytical Parameters for this compound and Metabolites
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LLOQ (ng/mL) | Linear Range (ng/mL) |
|---|---|---|---|---|---|
| This compound | 7.2 | 131 | 105, 92 | 20 | 20-2000 |
| Cinnamyl Alcohol | 8.1 | 92 | 105, 77 | 20 | 20-2000 |
| Methyl Cinnamate | 8.5 | 105 | 131, 77 | 20 | 20-2000 |
| Propiophenone (IS) | 6.8 | 105 | 77, 51 | - | - |
A robust pharmacokinetic study of this compound requires careful consideration of dosing regimens and sampling strategies. For preclinical studies in rats, administer this compound via both intravenous and oral routes to enable calculation of absolute bioavailability. For intravenous administration, prepare a 20 mg/kg dose in a suitable vehicle such as SME-CA emulsion or 5% DMSO in saline, administering via the tail vein [1]. For oral administration, prepare a higher dose of 50-500 mg/kg suspended in 0.5% carboxymethyl cellulose or incorporated into advanced delivery systems [1] [4]. Include at least six animals per group to ensure statistical power. For blood sampling, collect serial blood samples (approximately 0.3 mL each) at predetermined time points: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration [4]. Collect blood into heparinized tubes and immediately centrifuge at 3,000 × g for 10 minutes to separate plasma. For tissue distribution studies, euthanize animals at strategic time points (e.g., 0.5, 2, and 8 hours) and collect major organs including heart, liver, spleen, lungs, kidneys, and brain [1]. Immediately rinse tissues with ice-cold saline, blot dry, weigh, and homogenize in phosphate buffer (1:3 w/v). Store all samples at -80°C until analysis to prevent degradation.
Comprehensive pharmacokinetic analysis requires processing of the concentration-time data using both non-compartmental and compartmental approaches. Calculate the following key parameters using validated software such as Phoenix WinNonlin or PKAnalyst: maximum plasma concentration (C~max~), time to reach C~max~ (T~max~), area under the concentration-time curve from zero to last time point (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), elimination half-life (t~1/2~), apparent volume of distribution (V~d~), clearance (CL), and mean residence time (MRT) [4] [5]. For oral administration, calculate the absolute bioavailability using the formula: F = (AUC~oral~ × Dose~IV~) / (AUC~IV~ × Dose~oral~) × 100%. Compare the tissue distribution patterns by calculating tissue-to-plasma ratio (K~p~) at each time point. For metabolites, calculate metabolic ratios and interconversion kinetics between this compound and cinnamyl alcohol. Statistical analysis should include one-way ANOVA followed by post-hoc tests for multiple comparisons, with significance set at p < 0.05. All data should be presented as mean ± standard deviation.
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (20 mg/kg) | Oral (50 mg/kg) | Oral (500 mg/kg) | CA-SEDDS (Oral) | CA-ME (Oral) |
|---|---|---|---|---|---|
| C~max~ (ng/mL) | 1850 ± 240 | 150 ± 25 | 1250 ± 180 | 302 ± 45 | 312 ± 52 |
| T~max~ (h) | - | 0.5 ± 0.1 | 0.5 ± 0.2 | 1.0 ± 0.3 | 1.5 ± 0.4 |
| AUC~0-∞~ (ng·h/mL) | 4200 ± 550 | 450 ± 75 | 4850 ± 620 | 10890 ± 1250 | 10500 ± 1350 |
| t~1/2~ (h) | 6.7 ± 1.5 | 5.2 ± 1.2 | 6.0 ± 1.3 | 7.5 ± 1.8 | 8.2 ± 2.1 |
| V~d~ (L/kg) | 2.5 ± 0.4 | - | - | - | - |
| CL (L/h/kg) | 4.8 ± 0.6 | - | - | - | - |
| F (%) | 100 | ~5-10 | ~10-20 | 242 | 250 |
Understanding this compound metabolism is crucial for interpreting pharmacokinetic data. This compound undergoes complex biotransformation involving both oxidative and reductive pathways [4] [5]. The primary metabolic pathway involves oxidation to cinnamic acid catalyzed by aldehyde dehydrogenase, with subsequent beta-oxidation to benzoic acid and conjugation with glycine to form hippuric acid for excretion [4]. A significant alternative pathway is reduction to cinnamyl alcohol by alcohol dehydrogenase, followed by conjugation to form glucuronide or sulfate derivatives [5]. A minor pathway involves methylation to methyl cinnamate catalyzed by transferase enzymes [5]. To characterize these pathways, collect urine and feces over 24 hours post-administration and analyze metabolite profiles using LC-MS/MS or GC-MS. For clinical relevance, consider conducting in vitro metabolism studies using human liver microsomes and hepatocytes to identify potential species differences in metabolism.
Figure 1: Metabolic Pathways of this compound. The diagram illustrates the major biotransformation routes of this compound, including oxidation to cinnamic acid, reduction to cinnamyl alcohol, and methylation to methyl cinnamate, along with subsequent conjugation and excretion pathways.
To overcome the poor bioavailability and chemical instability of this compound, advanced delivery systems have been developed. Submicron emulsion (SME-CA) formulations significantly enhance solubility and absorption while reducing toxicity. To prepare SME-CA, dissolve this compound (5% w/w) in a mixture of medium-chain triglycerides (10% w/w) and egg lecithin (1.5% w/w) as emulsifiers [1]. Add glycerol (2.5% w/w) as tonicity adjuster and water to 100%. Pre-homogenize the mixture using a high-shear mixer at 10,000 rpm for 5 minutes, then process using a high-pressure homogenizer at 15,000 psi for 5 cycles to obtain fine emulsion with droplet size < 200 nm. For self-emulsifying drug delivery systems (SEDDS), prepare a mixture of this compound (10% w/w), Capryol 90 (40% w/w, oil), Cremophor EL (35% w/w, surfactant), and Transcutol HP (15% w/w, co-surfactant) [1]. Stir the mixture continuously at 40°C until a clear, homogeneous solution is obtained. Upon oral administration, these SEDDS formulations spontaneously form fine emulsion in the gastrointestinal tract with droplet size < 150 nm, significantly enhancing intestinal permeability and bioavailability.
Solid lipid nanoparticles (SLNs) provide an effective approach for this compound encapsulation and controlled release. To prepare CA-SLNs, melt Compritol 888 ATO (5% w/w) as lipid matrix and Poloxamer 188 (2% w/w) as surfactant at 5°C above the lipid melting point (approximately 75°C) [1]. Dissolve this compound (1% w/w) in the molten lipid phase. Heat an aqueous phase containing Tween 80 (1% w/w) to the same temperature and add it to the lipid phase under high-speed homogenization at 10,000 rpm for 3 minutes. Process the pre-emulsion using a high-pressure homogenizer at 20,000 psi for 3 cycles, then cool the nanoemulsion to room temperature under gentle stirring to form solid nanoparticles. For microencapsulation, prepare an aqueous solution of chitosan (1% w/v in 1% acetic acid) and disperse this compound (10% w/w of polymer) using high-shear homogenization [6]. Add this dispersion dropwise into a tripolyphosphate solution (0.5% w/v) under constant stirring to form coacervate microcapsules. Collect the microcapsules by centrifugation, wash with distilled water, and freeze-dry. These microencapsulated formulations demonstrate significantly improved thermal stability, controlled release properties, and enhanced mucus permeability, with CA-SEDDS showing 5.1-fold and 2.8-fold higher permeability in mucus and mucin solutions compared to free this compound [1].
Figure 2: this compound Formulation Strategies and Characteristics. The workflow illustrates four advanced delivery systems for this compound, their preparation methods, and key characteristics that contribute to enhanced bioavailability and stability.
A systematic approach ensures efficient execution of this compound pharmacokinetic studies. Begin with formulation development and characterization, including particle size analysis, encapsulation efficiency determination, and in vitro release profiling. Proceed to single-dose pharmacokinetic studies in rodent models (typically rats, n=6 per group) comparing the new formulation against conventional administration. Conduct tissue distribution studies at strategic time points to evaluate organ-specific targeting and accumulation. Perform metabolite profiling in plasma, urine, and feces to elucidate biotransformation pathways. For promising formulations, conduct repeat-dose toxicity studies (7-14 days) to establish preliminary safety profiles. Finally, validate findings in disease-specific models (e.g., diabetic or cancer models) to assess pharmacodynamic correlations. Throughout this workflow, maintain strict quality control of analytical methods, including daily calibration standards and periodic QC samples to ensure data reliability.
Several technical challenges may arise during this compound pharmacokinetic studies. For instability during sample processing, work quickly under reduced light conditions, add antioxidant stabilizers like ascorbic acid (0.1% w/v) to collection tubes, and immediately freeze samples at -80°C after collection [4]. For poor chromatographic separation, optimize temperature gradients, consider using alternative stationary phases like DB-17MS columns, and ensure proper column maintenance and conditioning. For low metabolite recovery, adjust extraction solvents (e.g., ethyl acetate:hexane mixtures), consider enzymatic hydrolysis for conjugated metabolites, and optimize derivatization procedures for better GC volatility. For formulation instability, optimize surfactant ratios, incorporate antioxidants like α-tocopherol, and consider lyophilization for long-term storage. For unexpected toxicity findings, reduce dosage, implement more gradual dosing regimens, and monitor clinical signs more frequently during studies.
Table 3: Advanced Formulation Strategies for this compound
| Formulation Type | Composition | Preparation Method | Key Characteristics | Bioavailability Enhancement |
|---|---|---|---|---|
| Submicron Emulsion (SME-CA) | CA (5%), MCT (10%), egg lecithin (1.5%), glycerol (2.5%) | High-pressure homogenization (15,000 psi, 5 cycles) | Droplet size < 200 nm; Improved brain delivery (27% higher) | Higher AUC and reduced toxicity vs free CA |
| Self-Emulsifying Drug Delivery System (SEDDS) | CA (10%), Capryol 90 (40%), Cremophor EL (35%), Transcutol HP (15%) | Spontaneous emulsification | Droplet size < 150 nm; 5.1x higher mucus permeability | 242% relative bioavailability vs free CA |
| Solid Lipid Nanoparticles (CA-SLNs) | CA (1%), Compritol 888 (5%), Poloxamer 188 (2%), Tween 80 (1%) | Melt emulsification-high pressure homogenization | Particle size 150-300 nm; Sustained release >2 weeks | >1.69x higher oral bioavailability |
| Microemulsion (CA-ME) | CA, isopropyl myristate, Tween 80, Transcutol P | Phase titration method | Thermodynamically stable; Improved ileal absorption | 250% relative bioavailability vs CA solution |
| Chitosan Microcapsules | CA (10%), chitosan, tripolyphosphate | Ionic gelation | Particle size 200-500 nm; 93.4% encapsulation efficiency | Controlled release; Enhanced antimicrobial activity |
This comprehensive protocol provides detailed methodologies for conducting robust pharmacokinetic studies of this compound, addressing its unique analytical challenges and bioavailability limitations. The GC-MS method described enables sensitive and simultaneous quantification of this compound and its major metabolites with LLOQ of 20 ng/mL, adequate for comprehensive pharmacokinetic characterization [4] [5]. The advanced formulation strategies, particularly nanoemulsions and self-emulsifying systems, demonstrate significant improvements in this compound bioavailability, with SEDDS and microemulsion formulations achieving approximately 2.5-fold higher relative bioavailability compared to conventional administration [1].
Future research should focus on clinical translation of these preclinical findings, including phase I pharmacokinetic studies in human volunteers. Additional efforts should explore targeted delivery approaches for specific therapeutic applications, such as cancer or inflammatory diseases. There is also a need to better understand the potential drug interactions mediated by this compound's activation of xenobiotic receptors, particularly when co-administered with prescription medications [7]. Researchers should consider population pharmacokinetic modeling to account for inter-individual variability and physiologically-based pharmacokinetic approaches to extrapolate findings across species. With the methodologies described in this protocol, researchers can generate reliable, reproducible pharmacokinetic data to support the continued development of this compound as a promising therapeutic agent with multifaceted pharmacological activities.
Cinnamaldehyde, the main bioactive compound in cinnamon, has significant antifungal properties [1]. However, its practical application in pharmaceuticals is hindered by its inherent poor water solubility and high volatility [1]. In a dissolved state, drug molecules can be absorbed by intestinal cells to enter the systemic circulation. Therefore, low solubility directly leads to low bioavailability, making it a critical challenge to overcome in formulation development [2].
The table below summarizes the most relevant and advanced techniques for improving the solubility of this compound and similar hydrophobic compounds.
| Strategy | Technology/Method | Key Findings/Results | References |
|---|---|---|---|
| Nano-encapsulation | Niosomal Vesicles | Formed nanoparticles (~228 nm); encapsulated this compound showed dramatically improved antifungal activity (GM MIC: 0.554 µg/mL) vs. pure compound (2.732 µg/mL) [1]. | [1] |
| Micellar Solubilization | Polymeric Micelles (mPEG-PDLLA-decyl) | Increased solubility of model drug Coumarin-6 by 40-50 fold in aqueous solution; method provides a stable nano-environment for hydrophobic molecules [3]. | [3] |
| Liquid Hydrotropy | Alkanediols & Ionic Liquids | Thermodynamic modeling shows strong API-hydrotrope interactions enhance solubility; weaker hydrotrope-water interaction further favors solubilization [4]. | [4] |
| Co-amorphous Systems & Solid Dispersions | Combining with Carrier Matrices | Popular strategy for antioxidants; disrupts crystal lattice, increasing surface area and energy for dissolution; improves free radical scavenging ability [2]. | [2] |
This protocol, adapted from a 2025 study, provides a step-by-step method for creating this compound-loaded niosomes [1].
To fabricate and characterize niosomal vesicles encapsulating this compound to enhance its aqueous solubility and antifungal efficacy.
The following diagram illustrates a logical decision-making process for researchers selecting the most appropriate solubility enhancement method.
Q1: Our niosomal formulation shows a high polydispersity index (PDI). What could be the cause?
Q2: The solubility increase with hydrotropes is lower than predicted. How can we improve it?
Q3: How can we track the performance of our solubility-enhanced formulation in biological tests?
Q1: Why is preventing cinnamaldehyde oxidation critical for research and development?
Q2: What are the primary products of this compound oxidation?
Q3: What is the most effective strategy to stabilize this compound?
| Problem & Symptoms | Root Cause | Recommended Solution |
|---|---|---|
| Rapid Quality Degradation: Loss of aroma, darkening, resin-like formation [1] [3]. | Exposure to atmospheric oxygen and light, leading to auto-oxidation [1]. | Store under an inert nitrogen atmosphere and use amber or opaque containers to block light [1]. |
| Formation of Explosive Peroxides: Unexpected pressure build-up or thermal instability [1]. | Accumulation of organic peroxides formed during the initial oxidation stage, which decompose exothermically [1]. | Strictly monitor storage temperature. Keep well below the onset of rapid decomposition (373 K). Implement regular peroxide value testing [1]. |
| Inconsistent Experimental Results: Variable performance in bioassays or chemical synthesis. | Batch-to-batch variation in the purity of this compound due to pre-existing oxidation [1]. | Source from reliable suppliers, verify purity upon receipt (e.g., by Peroxide Value), and use encapsulated forms for critical applications to ensure consistency [3]. |
This is a standard method to quantify the primary oxidation products in this compound [1].
Encapsulation creates a physical barrier around this compound, protecting it from environmental factors.
The following diagram illustrates the oxidation process of this compound and the two primary stabilization strategies discussed, providing a clear visual for troubleshooting and planning.
The table below summarizes critical quantitative data from research to inform your experimental safety and design parameters [1].
| Parameter | Value | Significance / Condition |
|---|---|---|
| Activation Energy (Ea) | 18.57 kJ mol⁻¹ | Determined for the oxidation reaction in the temperature range of 308-338 K [1]. |
| Onset Temperature for Explosion | 373 K (≈100°C) | Observed onset of explosion hazard in a closed pressure vessel [1]. |
| Maximum Peroxide Value | 139.44 mmol kg⁻¹ | Achieved at an oxidation temperature of 308 K (35°C) [1]. |
| Reaction Order | Second-order | Determined from pressure-time curves during oxidation [1]. |
The table below summarizes three key methods for extracting cinnamaldehyde, highlighting their respective advantages and challenges.
| Method | Key Principle | Reported Yield/Purity | Pros | Cons |
|---|---|---|---|---|
| Magnetic Solid Phase Extraction (MSPE) [1] | Adsorption onto a magnetic porous carbon composite (Carbon-Fe₃C/lignin) | Yield: >88% [1] | Rapid (≈30 min), room-temperature operation, easy separation with magnet, high specificity [1] | Requires synthesis of specialized magnetic material [1] |
| Chemical Extraction (Bisulfite Method) [2] | Formation of a water-soluble this compound-bisulfite adduct, followed by regeneration | Not specified, but described as "high yield and high purity" [2] | No heat or large-scale distillation equipment needed, simple operation [2] | Involves handling chemicals like sulfur dioxide [2] |
| Steam Distillation [3] [4] | Volatile oil separation from plant material using steam | Varies by cinnamon source (e.g., 60-76% aldehyde content in bark oils) [4] | Simple, established equipment [4] | Risk of thermal degradation, long heating times, lower yields [1] [4] |
Q1: My extraction yield is low and inconsistent. What could be wrong?
Q2: How can I prevent the degradation of this compound during extraction?
Q3: The purification process is complex and inefficient. Are there simpler alternatives to distillation?
This protocol is adapted from recent research for the rapid extraction of this compound using a custom magnetic material [1].
Objective: To efficiently extract this compound from cinnamon powder at room temperature within 30 minutes.
Materials:
Workflow Diagram:
The following diagram illustrates the MSPE workflow, which is notably shorter and requires less equipment than traditional methods.
Procedure:
This protocol details the bisulfite method, a classic technique that avoids distillation for purification [4] [2].
Objective: To extract and purify this compound from cinnamon oil using chemical complex formation.
Workflow Diagram:
The following diagram outlines the key steps involving the formation and decomposition of the this compound-bisulfite complex.
Procedure (based on patent CN109020796B):
The table below summarizes specific conditions from recent studies to serve as a reference for your assay development.
| Cell Line / System | Cinnamaldehyde Treatment | Key Assays & Readouts | Observed Effects & Potential Pitfalls | Source |
|---|
| ACHN (Renal cell carcinoma) | 70, 80, 90 µM; 1 hr pre-treatment, then 43°C hyperthermia for 30 min, followed by 48 hr incubation [1] | MTT assay: Cell viability. Western Blot: Apoptosis (caspase-3, -8, -9), proliferation (p-ERK), HSP70. Flow Cytometry: Apoptosis, mitochondrial potential, cell cycle, ROS. | Synergistic cytotoxicity with hyperthermia; Crucial role of ROS generation. Controlling for hyperthermia conditions is essential. | [1] | | U251 & H4 (Glioblastoma & low-grade glioma) | 80 µM; 72 hr incubation [2] | Cell Counting Kit-8 (CCK-8): Cell viability. Flow Cytometry: ROS (Oxidative Stress kit), Multicaspase activity, Bcl-2 activation. | Increased ROS and multicaspase activity; Impact on Bcl-2. Confirming apoptosis requires multiple assays (e.g., caspase + Bcl-2). | [2] | | SiHa (Cervical cancer) | Aqueous extract (ACE-c): 10-320 µg/ml; 4 hr MTT incubation [3] | MTT assay: Cell viability. Colony formation: Long-term proliferation. Wound Healing: Migration. JC-1 staining / FACS: Mitochondrial membrane potential (Δψm). | Reduced colony formation and migration; induced loss of Δψm. Distinguishing between cytostatic and cytotoxic effects requires long-term assays. | [3] | | C. albicans (Fungus) | 15.625 to 62.5 µg/mL; 24 hr incubation [4] | Broth microdilution: Minimum Inhibitory Concentration (MIC). Time-growth curves: Kinetic growth inhibition. Spot assays: Semi-quantitative viability. | Cell wall remodeling and enhanced phagocytosis. Antifungal mechanisms differ from mammalian cell cytotoxicity. | [4] |
Here are solutions to common issues you might encounter when working with this compound.
For researchers aiming to deeply investigate this compound's cytotoxic mechanism, the following workflow, based on common protocols across the cited studies, provides a robust pathway.
Here are detailed methodologies for common assays used in this compound research.
A crucial consideration for all researchers is the potential for lead contamination in cinnamon products. The U.S. FDA has identified elevated lead levels in numerous ground cinnamon brands [6] [7]. Using contaminated starting material for extract preparation will severely compromise your experimental results and pose a health risk.
| Issue / Challenge | Mechanism / Cause | Evidence / Quantitative Data | Proposed Solution / Countermeasure |
|---|
| Rapid Systemic Metabolism | Unstable in vivo; major portion converted to Cinnamic Acid (CA). [1] | Preclinical models show a major part of absorbed AL is converted to AC in the body. [1] | • Use CA for stable effects. • Consider this compound derivatives for improved stability. [2] | | Hepatic Microsomal Clearance | Metabolism by liver microsomes; potential interaction with xenobiotic receptors (PXR and AhR). [3] | Interacts with key drug-metabolizing receptors PXR and AhR, indicating potential for herb-drug interactions. [3] | • Pre-screen for drug interactions. • Use in vitro liver microsome assays to evaluate metabolic clearance. [3] | | Low Bioavailability | Limited systemic availability after administration. [2] | Animal studies show ~20% bioavailability, though a minor proportion remains in blood long-term. [2] | • Explore alternative formulations (liposomal, nano-encapsulation). • Leverage sustained release from minor blood pool. [2] |
The relationship between these key metabolic challenges and the recommended experimental approaches for investigating them can be visualized in the following workflow:
This protocol is based on a study that investigated the effects of cinnamic acid (AC) and this compound (AL) in db/db mice. [1]
This protocol is derived from a study that explicitly evaluated the metabolic clearance of this compound. [3]
Q1: Why are my in vivo results with this compound inconsistent, even when using the same dosage? A1: Inconsistencies are likely due to its rapid metabolism and conversion to cinnamic acid. [1] Factors such as inter-individual variation in metabolic rates, diet, and gut flora can all influence the degree and rate of this conversion, leading to variable exposure to the parent compound.
Q2: Is the bioactivity I observe from this compound treatment actually due to this compound itself or its metabolites? A2: This is a critical consideration. Research suggests that both the parent compound and its primary metabolite, cinnamic acid, are active. [1] Cinnamic acid has been shown to improve glucolipid metabolism and mitochondrial function. Therefore, the observed effects are likely a combination of the activity of this compound and its stable, active metabolites.
Q3: How can I overcome the low bioavailability of this compound in my experiments? A3: Two main strategies exist:
The table below summarizes the primary formulation strategies used to improve the tissue distribution and bioavailability of cinnamaldehyde (CA), along with their key characteristics and research findings.
| Formulation Type | Key Characteristics / Composition | Observed Effects on Distribution & Bioavailability |
|---|---|---|
| Self-Emulsifying Drug Delivery System (SEDDS) [1] | Pre-concentrate that forms a microemulsion in the gut; enhances solubility and absorption. | Relative oral bioavailability of CA-SEDDS was 242% compared to free CA; showed significantly higher accumulation in tissues, particularly the kidneys [1]. |
| Solid Lipid Nanoparticles (SLNs) [1] | Lipid-based nanoparticles that encapsulate the drug; improves stability and absorption. | Increased the oral bioavailability of CA by more than 1.69 times compared to free CA [1]. |
| Submicron Emulsion (SME) [1] | Intravenous emulsion; improves solubility and alters tissue distribution. | Improved tissue distribution in the kidney, liver, spleen, and brain; a 27% higher concentration was found in the brain compared with free CA [1]. |
| Niosomal Nanoparticles [2] | Vesicles formed by non-ionic surfactants and cholesterol; used for nano-cinnamaldehyde. | Particle size of ~229 nm; demonstrated dose-dependent effects and enhanced release of reparative growth factors (TGF-β) in cell studies [2]. |
| Microemulsion (CA-ME) [1] | Oil-in-water emulsion with high stability; enhances intestinal absorption. | The relative bioavailability of CA-ME was 2.5 times higher than that of a CA solution [1]. |
To help you plan and troubleshoot your experiments, the following diagram outlines a general workflow for developing and evaluating an optimized this compound formulation.
Here are detailed protocols for the critical steps identified in the workflow:
Formulation Preparation & Characterization (Niosomal Example) [2]
In Vivo Pharmacokinetic and Tissue Distribution Study [1]
The table below addresses specific problems you might encounter during your experiments and suggests potential solutions based on the principles in the research.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Encapsulation Efficiency (EE%) | CA leaking during preparation or storage. | Optimize the ratio of surfactant to cholesterol in niosomes. Research shows 50mg cholesterol (vs. 0mg or 200mg) improved EE% to 66.72% [2]. |
| Poor Stability of Formulation | Particle aggregation or drug degradation. | Optimize storage conditions (temperature, light protection). Consider lyophilization. The Zeta potential can indicate stability; values more positive than +30 mV or more negative than -30 mV are generally desirable for physical stability. |
| High Variability in In Vivo Data | Inconsistent dosing or animal model issues. | Ensure formulation is homogenous before dosing. Use a sufficient number of animals and standardize procedures. Utilizing a sensitive and specific bioanalytical method (GC-MS) is critical for reliable data [1]. |
| Insufficient Brain Concentration | Inability to cross the blood-brain barrier. | Explore formulations like the Submicron Emulsion (SME), which was shown to increase brain concentration by 27% compared to free CA [1]. |
Understanding the core challenges and how formulations overcome them is crucial for troubleshooting. The following diagram illustrates this logical relationship.
The table below summarizes three chromatographic methods suitable for cinnamaldehyde analysis, each validated for specific applications [1] [2] [3].
| Method | Key Application & Separation | Detection Details | Validated Linear Range | Key Compounds Analyzed |
|---|
| HPLC (UV/PDA) [1] | Simultaneous quantification in cinnamon samples | This compound: 320 nm Coumarin: 280 nm | 0.5 - 40 mg/L [1] | this compound, Coumarin | | LC-MS/MS (MRM) [2] | High-sensitivity detection in complex matrices (e.g., essential oils) | MS/MS in positive ion mode | 500 - 8000 ng/mL [2] | this compound, Eugenol, Thymol | | HPTLC [3] | Fast, green analysis of extracts and essential oils | Densitometry at 296 nm | 10 - 2000 ng/band [3] | this compound, Eugenol |
This method is optimized for the simultaneous analysis of this compound and coumarin in ground cinnamon [1].
This highly sensitive method is suitable for bioactivity studies where precise quantification is critical [2].
Q1: What is the most sensitive method for this compound analysis?
Q2: Which method is recommended for a rapid and "green" analytical process?
Q3: My HPLC peaks for this compound and coumarin are not well separated. What can I do?
To assist in selecting the right method, the following workflow diagrams the decision process:
The following chart outlines a logical approach to diagnosing and resolving typical problems in this compound analysis:
| Feature | Cinnamaldehyde & Novel Derivatives | Standard Anticancer Drugs (2025 Approvals) |
|---|---|---|
| Representative Agents | This compound (CA), Bromoethane chalcone 5n [1] | Dordaviprone, Zongertinib, Sunvozertinib, Imlunestrant, Linvoseltamab [2] |
| Reported IC50 Values (In Vitro) | 5n: DU145 (Prostate): 8.7 µM; SKBR-3 (Breast): 7.7 µM; HepG2 (Liver): 9.4 µM [1] | Data not always expressed as IC50; efficacy is demonstrated through clinical trial outcomes leading to FDA approval [2]. |
| Key Mechanisms of Action | - ROS generation & oxidative stress [3] [4]
For researchers looking to understand or replicate the findings, here is a summary of the key experimental methodologies from the cited studies.
The experimental workflow for establishing the efficacy of this compound, from basic mechanism to a novel derivative, can be summarized as follows. The DOT code for this diagram is provided below for your use.
This diagram illustrates the progression from investigating the core mechanism of a natural compound to developing and optimizing a synthetic derivative for enhanced efficacy and stability.
The anticancer activity of this compound and standard drugs can be further understood by comparing the signaling pathways they target. The following diagram contrasts these mechanisms using Graphviz DOT language.
This diagram contrasts the multi-target, stress-induced mechanism of this compound with the precise, target-specific approach of standard drugs.
The data suggests two divergent but potentially complementary therapeutic strategies:
The future of this compound in oncology likely lies in nano-vehicles (like liposomes and polymeric nanoparticles) designed to overcome its pharmacokinetic limitations [4], and its potential use in rational combination therapies with established drugs to overcome resistance [5].
The table below summarizes the minimum inhibitory concentration (MIC) values for cinnamaldehyde and other natural compounds against various pathogens, with lower MIC values indicating greater potency.
| Compound | Pathogen | MIC (μg/mL or % v/v) | Key Findings | Citation |
|---|---|---|---|---|
| This compound | Pseudomonas aeruginosa (MDR strains) | 0.0562–0.225 % (v/v) | Strongest activity among tested essential oils; synergistic effect with colistin [1] | |
| Cinnamon Bark Oil | Pseudomonas aeruginosa (MDR strains) | 0.0562–0.225 % (v/v) | Active compounds identified as this compound and eugenol; this compound was more potent [1] | |
| Methyl this compound | Candida albicans (clinical isolates) | 100–250 μg/mL | More effective than curcumin; disrupts plasma membrane H+ ATPase [2] | |
| Curcumin (CUR) | Candida albicans (clinical isolates) | 250–650 μg/mL | Potent antifungal activity; inhibits adhesion to epithelial cells [2] | |
| Curcumin-cinnamaldehyde hybrid (CCH 7) | Oral pathogens (multi-species biofilm) | 9–625 μg/mL | Showed superior anti-biofilm action and cytocompatibility compared to chlorhexidine [3] |
This table compares the anti-inflammatory effects and mechanisms of action of this compound with other phenolic compounds.
| Compound | Experimental Model | Key Mechanisms & Findings | Citation |
|---|---|---|---|
| This compound | Human synoviocyte cells & Collagen-Induced Arthritis (CIA) rats | Inhibited IL-1β-induced pro-inflammatory cytokines (IL-6, IL-8, TNF-α); suppressed JAK/STAT pathway; ameliorated arthritis symptoms in vivo [4] | |
| This compound | STZ-induced diabetic rats | Ameliorated diabetes via modulation of the IRS1/PI3K/AKT2 pathway and AGEs/RAGE interaction [5] | |
| Quercetin, Apigenin, Luteolin, Kaempferol, Curcumin, Resveratrol | In vitro & in vivo (animal) studies for diabetes complications | Reduced macrovascular complication severity via Nrf2 activation, P13K/Akt, PPARs, and suppression of NF-κB, TGF-β [5] | |
| This compound | Cinnamomum osmophloeum leaf essential oil (this compound chemotype) | Remarkable anti-inflammatory and antioxidant actions; modulates key inflammatory mediators (e.g., NF-κB) and neutralizes free radicals [6] |
To ensure reproducibility, here are the methodologies from the cited studies.
Antimicrobial Susceptibility Testing (Broth Microdilution) [1]
Anti-inflammatory Mechanism (Cell Signaling) [4]
In Vivo Anti-arthritis Model [4]
The anti-inflammatory mechanism of this compound, particularly its inhibition of the JAK/STAT pathway, can be visualized as follows:
The experimental data positions this compound as a highly versatile natural compound with key advantages for drug development:
While other phenolics like quercetin and curcumin are also powerful, this compound's combination of strong, direct antimicrobial action and a targeted anti-inflammatory mechanism makes it a particularly compelling candidate for further development, especially in areas like anti-infectives and rheumatology.
The table below summarizes key findings from recent studies on the cathepsin B inhibitory activity of cinnamaldehyde and its derivatives compared to established drugs.
| Compound / Drug | Inhibition Percentage / IC₅₀ Value | Experimental Context & Model | Citation |
|---|---|---|---|
| This compound (CM) | 52.76% inhibition | In vitro assay, direct enzyme inhibition | [1] |
| Chlorambucil (CB) | 62.41% inhibition | Comparative drug in the same study | [1] |
| Docetaxel (DOC) | 72.48% inhibition | Comparative drug in the same study | [1] |
| Melphalan (MP) | 65.52% inhibition | Comparative drug in the same study | [1] |
| Compound 7 (CA Derivative) | IC₅₀ = 0.06 nM (liver), 0.09 nM (CSF) ~80% inhibition at 10⁻⁹ M | (E)-1-(2-nitrophenyl)-2-(E-3-phenylallylidene) hydrazone derivative, tested on enzyme from goat liver and cerebrospinal fluid | [2] [3] |
To ensure reproducibility and provide depth for a professional audience, here are the methodologies from the key studies cited.
This compound's therapeutic potential extends beyond direct enzyme inhibition to modulating key cellular signaling pathways implicated in cancer and other diseases.
The diagram below illustrates the multi-target mechanism by which this compound exerts its effects, based on the studies analyzed.
This multi-target action is significant because:
The collected evidence positions this compound as a promising starting point for drug development.
The table below summarizes the core differences in how cinnamaldehyde and NSAIDs exert their anti-inflammatory effects.
| Feature | This compound (Natural Product) | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |
|---|---|---|
| Primary Source | Natural compound from Cinnamomum species (e.g., C. cassia) [1] | Synthetic chemicals (e.g., Ibuprofen, Celecoxib) [2] |
| Molecular Target | Multiple; key pathway is inhibition of NF-κB signaling [1] [3] | Cyclooxygenase (COX) enzymes: COX-1 and COX-2 [2] |
| Key Mechanism | Inhibits NF-κB activation, reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-8) [1] [4] | Inhibits prostaglandin synthesis from arachidonic acid [2] |
| Specific Pathways | Modulates PI3K/AKT, JAK/STAT, and MAPK pathways; induces NRF2-mediated antioxidant response [5] [1] [6] | Direct, reversible/irreversible inhibition of COX enzyme active site [2] |
The following diagram illustrates the key anti-inflammatory signaling pathway targeted by this compound, focusing on the NF-κB pathway:
Diagram Title: this compound Inhibition of NF-κB Pathway
The table below summarizes quantitative data from key studies on this compound's efficacy in various disease models.
| Disease Model | Test System | This compound Treatment | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Allergic Asthma | OVA-induced mouse model | 20 & 40 mg/kg, oral | ↓ Total inflammatory cells in BALF; ↓ IL-4, IL-5, IL-13; ↓ Oxidative stress (MDA); ↑ Antioxidants (GSH, Catalase) [3] | [3] |
| Gastric Mucosal Injury | Aspirin-induced mouse model; GES-1 cells | N/A (in vitro focus) | Activated PI3K/AKT pathway; ↓ Apoptosis, autophagy, and ferroptosis [5] | [5] |
| Recurrent Aphthous Stomatitis | HGF & THP-1 cell lines | Nano-cinnamaldehyde (Niosomal, 228.75 nm) | ↑ TGF-β (tissue repair); ↓ TNF-α, IL-6 (inflammation); Dose-dependent toxicity [4] | [4] |
| Osteoarthritis | Human observational study (OAI) | Prescription NSAIDs (e.g., Ibuprofen, Naproxen) | No significant effect on MRI-detected synovitis over 4 years; Modest reduction in cartilage damage progression [7] | [7] |
For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.
1. Protocol: Anti-inflammatory Effect in Allergic Asthma Model [3]
2. Protocol: Nano-Cinnamaldehyde Synthesis and In Vitro Testing [4]
This compound's Potential Strengths:
Advantages of NSAIDs:
The table below summarizes the synergistic effects of this compound with various conventional drugs against different pathogens and cancer cells.
| Conventional Drug / Agent | Pathogen / Condition | Synergistic Effect & Key Findings | Experimental Model | Reference |
|---|---|---|---|---|
| Enterocin Gr17 (Bacteriocin) | Escherichia coli, Candida albicans | Disrupts cell wall/membrane, causes K+ and ATP efflux, suppresses virulence genes. | In vitro | [1] |
| Ciprofloxacin (Antibiotic) | Various Bacteria & Yeasts | 128-fold reduction in Minimum Inhibitory Concentration (MIC) of the antibiotic. | In vitro (Checkerboard Assay) | [2] |
| Vancomycin (Antibiotic) | Various Bacteria & Yeasts | 128-fold reduction in MIC of the antibiotic. | In vitro (Checkerboard Assay) | [2] |
| Fluconazole (Antifungal) | Various Bacteria & Yeasts | 32-fold reduction in MIC of the antifungal. | In vitro (Checkerboard Assay) | [2] |
| Amphotericin B (Antifungal) | Various Bacteria & Yeasts | 32-fold reduction in MIC of the antifungal. | In vitro (Checkerboard Assay) | [2] |
| Nano-cinnamaldehyde (Niosomal formulation) | Oral Candida species (e.g., C. albicans) | Exhibited excellent antifungal activity, superior to pure this compound. GM MIC: 0.554 µg/mL. | In vitro (Broth microdilution) | [3] |
| Organoarsenic (Prodrug TAO-CA) | Cancer | Co-delivery disrupts cellular redox balance (inhibits TrxR, reduces GSH), inducing apoptosis. | In vitro & In vivo | [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
This method is used to quantify the synergy between this compound and antimicrobial drugs [2].
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobials, as used in the nano-cinnamaldehyde study [3].
To overcome the poor water solubility of this compound, a niosomal nano-formulation was developed [3].
The synergistic mechanism is particularly well-demonstrated in a this compound-containing organoarsenic prodrug designed for cancer therapy [4]. The following diagram illustrates the activated mechanism that leads to cancer cell death.
The table below summarizes key toxicity findings for this compound from recent in vivo studies.
| Model System | Tested Form | Key Toxicity Findings | Significant Effects / Doses |
|---|---|---|---|
| Galleria mellonella (Larvae) [1] [2] | Isolated | Not toxic | No toxicity at up to 20 mg/kg [1] [2]. |
| Mouse (Genotoxicity) [1] [2] | Isolated | No genotoxicity | No genotoxicity at up to 4 mg/kg [1] [2]. |
| Danio rerio (Zebrafish Embryos) [1] [2] | Isolated | Toxic | LC50: 0.311 μg/mL; EC50: 0.097 μg/mL (hatching delay) [1] [2]. |
| Rat (Keratinized Oral Mucosa) [1] [2] | Orabase Ointment | Safe | Safe for use at up to 700 μg/mL [1] [2]. |
| Mouse (Acute Oral Toxicity) [3] | Novel Derivative (5n) | Safe | No morbidity/mortality at 1000 mg/kg [3]. |
For researchers to replicate or compare findings, here are the methodologies used in the cited studies.
Acute Toxicity in Galleria mellonella Larvae [1]
Fish Embryo Acute Toxicity (FET) Test [1]
Micronucleus Assay for Genotoxicity [1]
This compound's biological activity arises from its multi-target nature, which differs from many single-target synthetic drugs. The diagram below illustrates its key mechanisms relevant to disease treatment.
The table below contrasts this compound's profile with typical synthetic drug characteristics.
| Feature | This compound | Typical Synthetic Drugs |
|---|---|---|
| Mechanism of Action | Multi-target: Affects inflammation, apoptosis, microbial membranes, and oxidative stress simultaneously [4] [5]. | Often single-target: Designed to interact with a specific protein or pathway. |
| Toxicity Profile | Model-dependent: Shows low toxicity in some in vivo models (e.g., larvae, mice) but toxicity in others (e.g., zebrafish) [1] [2]. | Varies, but typically has a well-defined and narrow therapeutic window. |
| Chemical Origin | Natural product; can be isolated or synthesized [6]. | Fully synthetic. |
| Research Stage | Extensive pre-clinical data on mechanisms; some novel derivatives in early investigation [3]. | Clinically validated. |
| Advantage | Broad-spectrum activity, potential to overcome resistance, and low toxicity in certain contexts. | High potency and specificity, predictable pharmacokinetics. |
| Challenge | Potential for allergic contact dermatitis, reactivity, and complex pharmacokinetics [6]. | Off-target side effects, potential for drug resistance. |
The data suggests that this compound is a promising scaffold for drug development. Its multi-target mechanism is particularly valuable for complex diseases like cancer and for addressing antimicrobial resistance [4] [7]. The favorable in vivo safety profile of some novel this compound-chalcone derivatives up to 1000 mg/kg in mice is a strong positive indicator for further development [3].
Future research should focus on:
The following tables consolidate experimental findings on cinnamaldehyde's effects across different biological contexts.
Table 1: Anticancer Mechanisms in Various Cell Lines
| Cancer Type | Cell Line | Concentration / Dose | Key Effects & Mechanisms | Citation |
|---|---|---|---|---|
| Ovarian Cancer | A2780, SKOV3 | 0.5 - 10 µg/mL | Inhibited cell proliferation, migration, invasion; induced apoptosis (↑cleaved-PARP, ↑cleaved-caspase-3); suppressed EGF-induced EMT (↓N-cadherin, ↓vimentin) via PI3K/AKT pathway. | [1] |
| Glioma (Brain Cancer) | U251 (GBM), H4 (LGG) | 80 µM (IC₅₀) | Increased ROS levels; induced multicaspase activity and apoptosis; decreased Bcl-2 activation. | [2] |
| Lung Cancer | A549, NCI-H460 | Not Specified | Induced apoptosis; upregulated hsa_circ_0043256; inhibited Wnt/β-catenin signaling pathway. | [3] |
Table 2: Anti-inflammatory and Other Therapeutic Mechanisms
| Condition / Effect | Model System | Concentration / Dose | Key Effects & Mechanisms | Citation |
|---|---|---|---|---|
| Ulcerative Colitis | TNBS-induced rat model | Not Specified | Alleviated inflammatory injury; ↓IL-6, ↓TNF-α; inhibited NF-κB; modulated JAK2/STAT3/SOCS3 pathway. | [4] |
| Helicobacter pylori Gastritis | AGS/MKN-45 cells co-cultured with H. pylori | Non-cytotoxic doses | Inhibited IL-8 secretion and expression; suppressed H. pylori-induced NF-κB activation and IκB degradation. | [4] |
| Wound Healing | HUVECs; Zebrafish; Mouse cutaneous wound model | 12.5 µM (HUVECs) | Stimulated proliferation, migration, tube formation in HUVECs; activated PI3K/AKT and MAPK pathways; ↑VEGF secretion; promoted angiogenesis in vivo. | [5] |
| Antimicrobial Action | Various bacteria and fungi | Varies by organism | Disrupted bacterial cell membranes and energy metabolism; inhibited ATPases; induced ROS overload and oxidative stress. | [6] |
| Direct Cardiotoxicity | Human iPSC-derived Cardiac Myocytes | 1 - 100 µM | Acutely altered contractility, beating rate, and cell morphology; caused progressive depolarization and loss of rhythmic action potentials. | [7] |
For researchers looking to replicate or design related studies, here are the methodologies from key experiments.
1. Protocol for Anti-Proliferation and Migration Assays (Ovarian Cancer) This methodology is adapted from [1].
2. Protocol for Elucidating Apoptosis Mechanisms (Glioma) This methodology is adapted from [2].
3. Protocol for Anti-inflammatory Studies (Gastritis & Colitis) This methodology is adapted from [4].
The diagrams below illustrate the key molecular pathways through which this compound exerts its anticancer and anti-inflammatory effects, based on the cited research.
| Therapeutic Area | Study Model / Population | Key Outcome Measures | Results & Efficacy Findings | Cited Source |
|---|---|---|---|---|
| Recurrent Aphthous Stomatitis | Human RCT (n=not specified) | Ulcer size, Pain intensity (VAS) | Significant reduction in ulcer size and pain on days 3, 5, and 7 vs. placebo [1] | |
| Denture Disinfection | Human RCT, Crossover (n=33) | Microbial counts (CFU/mL) | Equivalent efficacy to 0.5% sodium hypochlorite against Candida spp. and S. mutans [2] | |
| Diabetic Nephropathy | Pre-clinical (STZ-induced diabetic rats) | Blood glucose, HbA1c, Urinary albumin, AGEs | Significantly reversed diabetic nephropathy hallmarks; inhibited AGEs formation [3] | |
| Broiler Gut Health | Large-scale On-Farm Trials (~30,000 birds/trial) | NE incidence, Mortality, Fecal oocyst counts | Reduced necrotic enteritis (NE) incidence and mortality during an outbreak [4] | |
| Wound Healing | Pre-clinical (Diabetic db/db mice) | Wound size, Angiogenesis, VEGF levels | Accelerated wound closure; promoted angiogenesis via VEGF [5] | |
| Osteoarthritis | Pre-clinical (In vitro & patient blood analysis) | Apoptosis-related gene expression | Rectified abnormal expression of key apoptosis-related genes in chondrocytes [6] |
For researchers, the methodological details and mechanistic insights are critical for evaluating these findings.
The human trial for aphthous stomatitis utilized a rigorous design:
The pre-clinical study on diabetic nephropathy elucidated a novel anti-glycation mechanism:
The pro-angiogenic effect of this compound, critical for wound healing, was validated through a detailed protocol:
The existing data provides a strong foundation for further investment in this compound research: